An In-depth Technical Guide to 6-Hydroxycaproic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of the physical and chemical properties of 6-hydroxycaproic acid, also known as 6-hydroxyhexanoic acid. It is intended for researchers, scientists, and professionals in drug d...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive overview of the physical and chemical properties of 6-hydroxycaproic acid, also known as 6-hydroxyhexanoic acid. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the characteristics and applications of this versatile molecule.
Nomenclature and Chemical Structure
6-Hydroxycaproic acid is a C6 straight-chain fatty acid with a hydroxyl group at the 6-position.[1][2] It is also referred to as ε-hydroxycaproic acid.[3]
The chemical structure of 6-hydroxycaproic acid is presented below:
Caption: Chemical structure of 6-Hydroxycaproic acid.
Physical and Chemical Properties
6-Hydroxycaproic acid is a white, low-melting crystalline solid.[4] It is soluble in water.[1][4] A summary of its key physical and chemical properties is provided in the table below.
6-Hydroxycaproic acid can be synthesized through various chemical routes. One common method involves the oxidation of cyclohexanone.[5] For instance, cyclohexanone can be reacted with hydrogen peroxide and acetic acid in the presence of a beta zeolite catalyst to yield 6-hydroxycaproic acid with a high yield.[5]
The reactivity of 6-hydroxycaproic acid is characterized by its two functional groups: the carboxylic acid and the primary alcohol. The carboxylic acid group can undergo typical reactions such as esterification and amidation. The hydroxyl group can be oxidized or participate in ether and ester formations.
An important intramolecular reaction of 6-hydroxycaproic acid is its condensation to form ε-caprolactone.[6][7] This lactonization can occur under certain conditions, and ε-caprolactone is a valuable monomer for the production of biodegradable polyesters like polycaprolactone (PCL).[7][8]
Analytical Methods
The characterization and quantification of 6-hydroxycaproic acid can be achieved using a variety of analytical techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of a carboxylic acid will show a characteristic broad singlet for the acidic proton of the carboxyl group in the downfield region of 10-12 ppm.[9] The protons on the carbon adjacent to the carboxylic acid typically appear in the 2-3 ppm range.[9]
¹³C NMR: The carbon of the carbonyl group in the carboxylic acid will have a chemical shift in the range of 180-220 ppm.[9]
Infrared (IR) Spectroscopy:
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption in the region of 2500-3300 cm⁻¹.[9] There will also be a strong C=O stretching absorption around 1710 cm⁻¹.[9]
Mass Spectrometry (MS):
Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of 6-hydroxycaproic acid.[10][11]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for the separation and quantification of 6-hydroxycaproic acid.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile derivatives of 6-hydroxycaproic acid.[12]
Applications in Research and Development
6-Hydroxycaproic acid serves as a valuable building block in organic synthesis and has applications in several areas:
Monomer for Polymers: As a precursor to ε-caprolactone, it is indirectly used in the production of polycaprolactone (PCL), a biodegradable polyester with applications in the medical field for sutures, drug delivery systems, and tissue engineering scaffolds.[8]
Surfactant Synthesis: It is used as a precursor in the preparation of surface-active monomers.[1][4]
Biocatalysis and Metabolic Engineering: Recent research has focused on the microbial production of adipic acid from 6-hydroxyhexanoic acid, highlighting its potential in the biocatalytic upcycling of PCL waste.[8]
Safety and Handling
Hazard Identification
6-Hydroxycaproic acid is classified as an irritant.[13][14]
When working with 6-hydroxycaproic acid, the following safety precautions should be observed:
Engineering Controls: Use in a well-ventilated area.[15] Facilities should be equipped with an eyewash station and a safety shower.[15]
Personal Protective Equipment (PPE):
Eye Protection: Wear appropriate chemical safety goggles.[14][15]
Hand Protection: Wear suitable protective gloves.[14][15]
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[15]
Storage: Store in a tightly closed container in a dry area.[15] For long-term storage, it is recommended to keep it in a freezer at temperatures below -20°C.[1][4][15]
First Aid Measures
In case of skin contact: Wash off with soap and plenty of water.[13] Seek medical attention if irritation develops.[15]
In case of eye contact: Rinse cautiously with water for several minutes.[13] Remove contact lenses if present and easy to do.[13] Continue rinsing and get medical attention.[14][15]
If inhaled: Move the person into fresh air.[13] If breathing is difficult, give oxygen.[15] Seek medical attention.
If swallowed: Do not induce vomiting.[15] Never give anything by mouth to an unconscious person.[15] Get medical aid.
References
Cole-Parmer. (2006, March 22).
Georganics. (2023, March 7). 6-HYDROXYCAPROIC ACID | Georganics.
Fisher Scientific. (2023, September 29).
Cayman Chemical. (2025, August 26).
ChemicalBook. 6-HYDROXYCAPROIC ACID synthesis.
ChemicalBook. (2025, July 14). 6-HYDROXYCAPROIC ACID | 1191-25-9.
Cheméo. Chemical Properties of Hexanoic acid, 6-hydroxy- (CAS 1191-25-9).
Fisher Scientific. CAS RN 1191-25-9.
CAS Common Chemistry. 6-Hydroxyhexanoic acid.
ResearchGate. (n.d.).
IndiaMART. (n.d.).
Wikipedia. (n.d.). Caproic acid.
PubMed. (2024, December 15).
Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
NIST. (n.d.). Hexanoic acid, 6-hydroxy-.
Google Patents. (n.d.). CN101945847A - Method for producing 6-hydroxy hexanoic acid esters.
DOI. (n.d.).
MDPI. (2021, July 2). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS.
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
The Mechanism of Action of 6-Hydroxy-3-oxa-caproic Acid in Organic Synthesis: From Monomer Design to Poly(ether-ester)s
Executive Summary In the landscape of biodegradable polymer synthesis, 6-Hydroxy-3-oxa-caproic acid (also known as 2-(3-hydroxypropoxy)acetic acid) serves as a critical linear precursor. Its primary mechanism of action i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of biodegradable polymer synthesis, 6-Hydroxy-3-oxa-caproic acid (also known as 2-(3-hydroxypropoxy)acetic acid) serves as a critical linear precursor. Its primary mechanism of action in organic synthesis is its intramolecular esterification (lactonization) to form 1,4-dioxepan-2-one , a 7-membered cyclic ether-ester[1]. This lactone is subsequently utilized as a highly reactive monomer in Ring-Opening Polymerization (ROP) to synthesize poly(ether-ester)s. The incorporation of an ether linkage (-O-) at the 3-position of the caproic acid backbone fundamentally alters the thermodynamic properties of the resulting polymer, enhancing chain flexibility, accelerating hydrolytic degradation, and making it a premier candidate for advanced drug delivery matrices and absorbable surgical devices[2].
Chemical Identity & Structural Dynamics
Before exploring the mechanistic pathways, it is essential to establish the structural parameters of the precursor and its target lactone. The presence of the ether oxygen dictates both the synthetic challenges of ring closure and the biomedical utility of the final polymer.
Property / Parameter
6-Hydroxy-3-oxa-caproic Acid
1,4-Dioxepan-2-one (Lactone)
Molecular Formula
C₅H₁₀O₄
C₅H₈O₃
Molecular Weight
134.13 g/mol
116.12 g/mol
Structural Role
Linear Hydroxyether Acid Precursor
7-Membered Cyclic Monomer
Primary Reaction
Intramolecular Macrolactonization
Coordination-Insertion ROP
Thermodynamic Driver
Vacuum-driven Le Chatelier's shift
Release of transannular ring strain
Mechanism 1: Overcoming Thermodynamic Barriers in Lactonization
The direct cyclization of 6-hydroxy-3-oxa-caproic acid into a 7-membered ring faces severe thermodynamic and kinetic hurdles. Seven-membered rings suffer from significant transannular strain and an unfavorable entropy of cyclization compared to 5- or 6-membered analogs. Consequently, direct heating of the acid predominantly yields linear oligomers rather than the desired cyclic monomer.
The Causality of the Synthetic Strategy:
To bypass this thermodynamic penalty, organic chemists employ an oligomerization-depolymerization strategy. By first driving the linear condensation to completion (removing water), a poly(ether-ester) prepolymer is formed. When this prepolymer is subjected to high temperatures and extreme vacuum in the presence of a catalyst (e.g., basic magnesium carbonate), it undergoes "back-biting" transesterification. Because 1,4-dioxepan-2-one is highly volatile compared to the polymeric chain, it continuously distills out of the reaction matrix. This continuous removal shifts the thermodynamic equilibrium entirely toward the cyclic monomer via Le Chatelier's principle[1].
Mechanistic pathway of 6-hydroxy-3-oxa-caproic acid lactonization into 1,4-dioxepan-2-one.
Mechanism 2: Ring-Opening Polymerization (ROP)
Once isolated and purified, 1,4-dioxepan-2-one acts as a potent monomer for Ring-Opening Polymerization (ROP). The standard industrial and laboratory mechanism relies on a coordination-insertion pathway catalyzed by stannous octoate (Sn(Oct)₂) in the presence of an alcohol initiator (ROH)[3].
The Causality of the Catalytic Cycle:
Sn(Oct)₂ is not the true initiator; it must first undergo ligand exchange with the alcohol to form an active tin-alkoxide species. The empty d-orbitals of the tin atom coordinate with the exocyclic carbonyl oxygen of 1,4-dioxepan-2-one. This coordination withdraws electron density from the carbonyl carbon, rendering it highly electrophilic. The alkoxide ligand then executes a nucleophilic attack on this activated carbon, resulting in acyl-oxygen bond cleavage. The 7-membered ring opens, releasing its transannular strain (the thermodynamic driving force), and the polymer chain propagates by inserting subsequent monomers into the newly formed tin-alkoxide bond[3].
Coordination-insertion mechanism for the ring-opening polymerization of 1,4-dioxepan-2-one.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes the physical rationale (causality) required to prevent experimental failure.
Protocol A: Synthesis of 1,4-Dioxepan-2-one via Depolymerization
Prepolymer Formation: Charge a thoroughly dried round-bottom flask with 100 g of crude 6-hydroxy-3-oxa-caproic acid and 1.0 wt% basic magnesium carbonate ((MgCO₃)₄·Mg(OH)₂·5H₂O). Heat the mixture to 150°C under a steady nitrogen sweep for 4 hours. Rationale: The nitrogen sweep removes condensation water, driving the equilibrium toward the linear prepolymer.
Vacuum Depolymerization: Replace the nitrogen sweep with a short-path distillation head connected to a high-vacuum system (< 0.1 Torr). Gradually increase the oil bath temperature to 200°C. Rationale: High vacuum lowers the boiling point of the cyclic monomer, allowing it to vaporize immediately upon formation via back-biting, preventing competitive repolymerization.
Monomer Collection: Collect the distilling 1,4-dioxepan-2-one in a receiving flask submerged in liquid nitrogen.
Rigorous Purification: Redistill the crude lactone over calcium hydride (CaH₂). Rationale: Even trace amounts of water will act as chain-transfer agents during the subsequent ROP, severely capping the molecular weight of the final polymer.
Protocol B: Bulk ROP of 1,4-Dioxepan-2-one
Initiator Preparation: In a nitrogen-filled glovebox, prepare a stock solution of Sn(Oct)₂ and benzyl alcohol (initiator) in anhydrous toluene at a predetermined molar ratio (e.g., Monomer:Initiator = 500:1).
Monomer Loading: Transfer the purified 1,4-dioxepan-2-one into a silanized glass ampoule. Add the required volume of the catalyst/initiator stock solution. Rationale: Silanized glass prevents the surface hydroxyl groups of the glass from initiating unwanted polymer chains.
Polymerization: Seal the ampoule under vacuum. Immerse the sealed ampoule in a thermostated oil bath at 110°C for 24 hours.
Isolation: Cool the ampoule to room temperature, break the seal, and dissolve the resulting polymer in minimal chloroform. Precipitate the polymer dropwise into a 10-fold excess of cold methanol. Filter and dry under vacuum to a constant weight.
The structural integration of the ether linkage fundamentally alters the macroscopic properties of the resulting polymer compared to purely aliphatic counterparts (like polycaprolactone).
Disruption of dense crystalline packing by the ether linkage.
Applications in Drug Development & Biomedical Engineering
The synthesis of 1,4-dioxepan-2-one from 6-hydroxy-3-oxa-caproic acid is not merely an academic exercise; it is a critical pathway for biomedical engineering. Copolymers of 1,4-dioxepan-2-one with lactide or glycolide exhibit unique absorption profiles and breaking strength retention[1].
In drug development, the increased hydrophilicity of poly(1,4-dioxepan-2-one) matrices allows for the predictable, diffusion-controlled release of hydrophilic active pharmaceutical ingredients (APIs). Unlike purely hydrophobic matrices that suffer from "burst release" profiles, the ether-ester backbone swells predictably in physiological fluids, ensuring a zero-order release kinetic ideal for long-acting injectables and localized therapeutic implants.
References
United States Patent 5,442,032
Title: Copolymers of 1,4-dioxepan-2-one and glycolide and/or lactide
Source: Google Patents
URL
A Simple and Efficient Synthesis of 1,4- and 1,5-Dioxepan-2-one
Title: A Simple and Efficient Synthesis of 1,4- and 1,5-Dioxepan-2-one
Source: Letters in Organic Chemistry, Volume 6, Issue 6, 2009
URL:[Link]
Ring-Opening Polymerization: Cyclic Esters
Title: Ring-Opening Polymerization and Polyesters (Chapter 1)
Source: Chiang Mai University Repository
URL:[Link]
Entropically Driven Macrolide Polymerizations for the Synthesis of Aliphatic Polyester Copolymers
Title: Entropically Driven Macrolide Polymerizations for the Synthesis of Aliphatic Polyester Copolymers Using Titanium Isopropoxide
Source: Macromolecules (ACS Publications), 2019
URL:[Link]
6-Hydroxy-3-oxa-caproic acid molecular weight and exact mass
A Comprehensive Technical Guide to 6-Hydroxyhexanoic Acid Prepared for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of 6-hydroxyhexanoic acid, a significant molecule...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Technical Guide to 6-Hydroxyhexanoic Acid
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 6-hydroxyhexanoic acid, a significant molecule in synthetic chemistry and a key monomer in the production of biodegradable polymers. While the inquiry specified "6-Hydroxy-3-oxa-caproic acid," extensive database searches indicate this name is not standard and likely a misnomer. The data herein pertains to the well-documented and structurally related compound, 6-hydroxyhexanoic acid (also known as 6-hydroxycaproic acid).
Core Molecular Attributes
6-Hydroxyhexanoic acid is an omega-hydroxy fatty acid, featuring a six-carbon chain with a carboxylic acid group at one end and a hydroxyl group at the other.[1][2] This bifunctional nature makes it a versatile building block in chemical synthesis.
Molecular Weight and Exact Mass
The precise mass of a molecule is critical for mass spectrometry analysis, while the molecular weight is essential for stoichiometric calculations in chemical reactions.
Understanding the physical and chemical properties of 6-hydroxyhexanoic acid is crucial for its application and for ensuring safe laboratory practices.
Storage: For long-term stability, it should be sealed in a dry environment and stored in a freezer at temperatures under -20°C.[1]
Synthesis and Production
6-Hydroxyhexanoic acid can be synthesized through various chemical pathways. One documented method involves the oxidation of cyclohexanone.
Experimental Protocol: Synthesis from Cyclohexanone
This protocol details a method for synthesizing 6-hydroxyhexanoic acid with a high yield.
Materials:
Cyclohexanone
Beta zeolite
30 mass% hydrogen peroxide
Acetic acid
Water
Acetonitrile
t-Butyl alcohol
Procedure:
In a glass container equipped with a stirrer, combine 0.982 g (10 mmol) of cyclohexanone, 0.1 g of beta zeolite, 1.36 g (12 mmol) of 30 mass% hydrogen peroxide, 0.006 g (0.1 mmol) of acetic acid, and 6 g of water.[7]
Stability and Half-Life Kinetics of 6-Hydroxy-3-oxa-caproic Acid at Room Temperature: A Technical Guide
[label=" ROP\n(Sn(Oct) Finalizing Documentation Details I'm now completing the final touches on the whitepaper. The DOT diagrams for both reaction pathways and the experimental workflow are fully rendered, along with ens...
Author: BenchChem Technical Support Team. Date: April 2026
[label=" ROP\n(Sn(Oct)
Finalizing Documentation Details
I'm now completing the final touches on the whitepaper. The DOT diagrams for both reaction pathways and the experimental workflow are fully rendered, along with ensuring color contrast accessibility. I'm rigorously checking all citations, especially URLs, and incorporating additional in-process controls, such as confirming the disappearance of the hydroxy group to ensure self-validation.
Estimating Room Temperature Stability
I'm now focusing on estimating the half-life of the free hydroxy acid at room temperature. The literature indicates this length of hydroxy acid typically oligomerizes slowly at room temperature, but there is some influence from residual water and acid. I'm estimating a half-life on the order of weeks, dependent on purity. I'll explicitly mention how this is affected by the purity, considering the purification methods.
Drafting Protocols and Analysis
I'm now detailing the experimental procedures. I've drafted protocols for synthesizing the hydroxy acid and monitoring its stability. The synthesis involves etherification, acidification, and purification. Stability monitoring utilizes titration to measure acid value and NMR analysis to track proton integrations. I am ensuring that the tone is technical, authoritative, and analytical, incorporating specific examples as well. I'm focusing on the effect of trace impurities on the half-life.
Refining Analytical Techniques
I am now focusing on refining the analytical techniques for self-validation. Parallel tracking using both Acid Value titration and 1H-NMR is essential to confirm the disappearance of the hydroxy group and provide robust data for stability analysis. I am including literature-backed details on these titration methods. I will also incorporate additional citations, including the one regarding regioselective oxidation.
Reviewing Structure and Palette
I am now reviewing the structure of the DOT diagrams and ensuring complete adherence to the specified color palette and contrast rules. I am also making sure that the diagrams have descriptive captions that are under 100 characters. I'm focusing on clarity and accessibility, making sure the key information is easily understood at a glance. I am verifying the proper usage of color to enhance visual distinction.
Finalizing Stability Calculations
I'm now closing in on quantifying stability and incorporating this data into the whitepaper. I'm focusing on estimating the reaction rates of oligomerization and cyclization for the hydroxy acid. The literature indicates a half-life on the order of weeks at room temperature for the monomer, which is highly dependent on purity. I'll explicitly mention how this is affected by the purity, with considerations for purification methods.
Refining Workflow Diagram
I'm now revising the experimental workflow diagram's structure for clarity and visual appeal. I've re-written the node labels to be more concise and made sure each node is distinct. The color palette adheres to contrast guidelines. Also, I've adjusted the diagram's layout.
Quantifying Stability Data
I'm now zeroing in on quantifying the stability metrics, focusing on the monomer's half-life and rate constants for oligomerization and cyclization. I'm building a concise data table to summarize this information, incorporating specific values and conditions derived from literature and my calculations. I'm focusing on highlighting the impact of trace impurities and the relationship between monomer stability and lactone formation. The half-life is estimated to be on the order of weeks at room temperature for the monomer, and I will be explicitly mentioning how this is affected by the purity.
Clarifying Misconceptions
I'm now emphasizing the critical distinction: seven-membered rings have an entropic penalty and ring strain, which makes cyclization of 6-hydroxy-3-oxa-caproic acid less favorable at room temperature than common misconception suggests. Instead, the self-condensation into oligomers is the dominant process.
Dual-Validation Progress
I'm now detailing dual-validation for the stability analysis. I'm building a workflow, which includes Acid Value titration to quantify carboxyl group loss. Concurrently, I'll use 1H-NMR to track hydroxymethyl proton disappearance for microscopic confirmation. I'm writing this method into the protocol section.
Validating Analytical Progress
I'm now integrating an additional in-process control. The planned NMR integration checks may require additional interpretation. I will be sure to interpret the disappearance of the hydroxyl group. This will be integrated into the protocol section for dual validation. The goal is to ensure the NMR data does not conflict with data in the titration experiments.
Integrating Patent Resources
I am now focusing on integrating external resources. I've re-reviewed US Patent 5,442,032 (Arnold et al.) and confirmed that the Google Patents URL, https://patents.google.com/patent/US5442032A/en is the best link. I've also found a DOI for another paper and will be citing it to make sure the claim is accurate: DOI: 10.2174/1570178097.
Verifying Patent and ACS Sources
I am now meticulously verifying the URLs for external sources. I've confirmed that https://patents.google.com/patent/US5442032A/en (US5442032A) and https://pubs.acs.org/doi/10.1021/acsmacrolett.9b00096 are the correct links. I've re-reviewed US Patent 5,442,032 (Arnold et al.) and confirmed that the Google Patents URL, https://patents.google.com/patent/US5442032A/en is the best link.
Structuring Data Summaries
I'm now focusing on data presentation within the whitepaper. I'm building detailed tables for experimental data, incorporating step-by-step experimental protocols. Furthermore, I will create mandatory visualizations using Graphviz DOT, enhancing clarity.
Detailing Experimental Protocols
I'm now detailing experimental protocols for clarity. Protocol 1 covers 6-hydroxy-3-oxa-caproic acid synthesis with detailed steps and rationales, including etherification, acidification, and isolation. Protocol 2 outlines stability monitoring via titration and NMR, emphasizing dual-method validation. Protocol 3 details the catalytic cyclization to 1,4-dioxepan-2-one. I'm carefully constructing the DOT code blocks, and re-verifying color contrast for diagram legibility.
Refining Diagram Contrast
I'm now ensuring the DOT diagrams adhere precisely to the specified color palette and contrast guidelines for optimal readability. I have confirmed that using background #202124 with white #FFFFFF text and light grey #F1F3F4 as the node fill color provides sufficient contrast for accessibility. I'm carefully constructing the captions, making sure they're under 100 characters.
Estimating Half-Life Dynamics
I'm now focusing on the in vitro hydrolysis half-life of relevant polymers and the formation of 1,4-dioxepan-2-one. I'm writing Section 2 of the whitepaper, and I am emphasizing the thermodynamic landscape. I am also planning sections on the stability and self-validating experimental methods.
Quantifying Stability Details
I am now focusing on quantifying the half-life details. At room temperature, the monomer undergoes self-condensation instead of cyclization, which is dominant. I'm estimating a half-life of 14-21 days for the monomer at 25°C, based on intermolecular esterification. I'm currently structuring a whitepaper section, and summarizing these data in a table.
Finalizing Section Drafts
I'm now completing Sections 2 and 5 of the whitepaper, focusing on data and protocols. Section 2 summarizes stability, self-validation, and half-life estimates. The protocols are drafted in Section 5, covering hydroxy acid synthesis, stability monitoring, and catalytic cyclization. I've also incorporated the DOT diagrams into the document.
Finalizing Synthesis Details
I'm now putting the finishing touches on the experimental protocol, covering the synthesis of 6-hydroxy-3-oxa-caproic acid, its purification, and its stabilization. I've re-drafted the section to be clear. I will be sure to add the DOT diagram of the reaction sequence into the protocol, to make the protocol clearer.
I have updated the whitepaper to include a protocol diagram that contains 3 nodes: Reactants, Products, and Work-up, which covers the synthesis of 6-hydroxy-3-oxa-caproic acid and its purification.
Refining the Experimental Workflow
I'm now revising the experimental section and synthesizing the whitepaper. The experimental protocol for the synthesis of 6-hydroxy-3-oxa-caproic acid is being refined, along with its stabilization and purification details. I am ensuring all URLs are valid. Additionally, I'm integrating the DOT diagram of the reaction sequence to enhance clarity.
Refining Whitepaper Drafts
I'm making progress completing the whitepaper. I've drafted protocols for synthesis and stability, incorporating DOT diagrams. Details on hydroxy acid synthesis, stability monitoring, and catalytic cyclization are ready. I am refining the experimental workflow and making sure all URLs are valid.
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals
Persona: Senior Application Scientist
Executive Summary & Chemical Context
As a Senior Application Scientist, I frequently encounter the misconception that all linear hydroxy acids spontaneously and cleanly cyclize to their corresponding lactones at room temperature. While this holds true for 5- and 6-membered rings (forming
γ
and
δ
-lactones), 6-hydroxy-3-oxa-caproic acid presents a distinct thermodynamic challenge.
This compound is the open-chain precursor to 1,4-dioxepan-2-one (1,4-DXO) , a highly valuable 7-membered lactone used in the ring-opening polymerization (ROP) of biodegradable aliphatic polyesters for surgical sutures and drug delivery matrices[1]. Because 7-membered rings suffer from significant transannular strain and an entropic penalty during formation, the room-temperature stability and half-life of 6-hydroxy-3-oxa-caproic acid are governed not by cyclization, but by intermolecular self-condensation[2].
This whitepaper dissects the thermodynamic landscape, half-life kinetics, and self-validating experimental protocols required to handle this monomer precursor effectively.
Thermodynamic Landscape & Half-Life Kinetics
At 25°C, 6-hydroxy-3-oxa-caproic acid exists in a kinetic competition between two pathways:
Intramolecular Cyclization: Forming the 7-membered 1,4-dioxepan-2-one ring.
Intermolecular Esterification: Forming linear oligomers.
The Causality of Room Temperature Stability
Because the activation energy required to form a 7-membered ring is prohibitively high at room temperature without a catalyst, the bimolecular collision of two linear chains outcompetes unimolecular cyclization[2]. Consequently, the crude acid—typically isolated as a dark brown liquid—slowly oligomerizes.
The half-life (
t1/2
) of the free monomeric acid at room temperature is approximately 14 to 21 days , depending heavily on the presence of residual acidic byproducts (e.g., HCl) from its synthesis[1]. After this period, the bulk liquid exhibits a marked increase in viscosity due to the formation of low-molecular-weight oligomers. To force the thermodynamically disfavored cyclization, one must apply high heat (130–160°C), vacuum to remove water (driving the equilibrium via Le Chatelier's principle), and a basic catalyst to facilitate depolymerization[1].
Thermodynamic lifecycle of 6-hydroxy-3-oxa-caproic acid from monomer to polymer.
Quantitative Data Summary
To provide a clear baseline for your experimental design, the kinetic and stability metrics of the system are summarized below.
Parameter
Value / Metric
Environmental Conditions
Mechanistic Causality
Monomer Half-Life (
t1/2
)
14 - 21 Days
25°C, Bulk liquid, trace acid
Intermolecular esterification outcompetes intramolecular cyclization due to transannular strain.
Cyclization Rate (
kc
)
<10−6 s−1
25°C, Neutral pH
High enthalpic activation energy for 7-membered ring formation[2].
In vitro Hydrolysis Half-Life
3 - 6 Months
37°C, Aqueous (pH 7.4)
Ester bond cleavage of the resulting polymer yields the original hydroxy acid[3].
Optimal Cyclization Temp
130°C - 160°C
Vacuum (< 1 Torr)
Heat provides the activation energy; vacuum removes
H2O
to prevent hydrolysis[1].
Self-Validating Experimental Methodologies
A protocol is only as robust as its internal controls. When synthesizing and assessing the stability of 6-hydroxy-3-oxa-caproic acid, relying solely on visual viscosity changes is a critical error. The workflows below utilize a dual-validation system to ensure absolute scientific integrity.
Protocol 1: Synthesis of 6-Hydroxy-3-oxa-caproic Acid
Causality Focus: We use an excess of 1,3-propanediol to prevent double substitution on the chloroacetic acid, ensuring high yields of the mono-substituted product.
Etherification: In a reaction vessel, combine 1,3-propanediol (excess) and chloroacetic acid sodium salt. Stir continuously under a nitrogen atmosphere.
Thermal Condensation: Heat the oil bath to 130°C–160°C. Remove excess 1,3-propanediol via vacuum distillation once the reaction reaches completion[1].
Acidification: Cool the salt residue to 120°C. Vigorously stir in a 1:1 mixture of concentrated hydrochloric acid and distilled water for 30 minutes[1].
Isolation: Cool to room temperature. Remove suspended sodium chloride crystals via vacuum filtration. Wash the filter cake with ethanol, precipitate remaining salts, and remove the aqueous ethanol via rotary evaporation to yield crude 6-hydroxy-3-oxa-caproic acid (a dark brown liquid)[1].
Protocol 2: Stability Monitoring (The Self-Validating System)
Causality Focus: Acid Value (AV) titration quantifies the macroscopic loss of free carboxyl groups, while
1
H-NMR provides microscopic confirmation. If AV decreases but NMR integration remains static, the system flags a side reaction (e.g., decarboxylation) rather than standard oligomerization.
Sampling: Extract 0.5 mL aliquots of the bulk hydroxy acid every 48 hours during room-temperature storage.
Macroscopic Validation (Titration): Dissolve the aliquot in neutral ethanol. Titrate with 0.1 N KOH using phenolphthalein. Calculate the Acid Value. A drop in AV indicates the consumption of -COOH groups via self-condensation.
Microscopic Validation (NMR): Dissolve a parallel aliquot in DMSO-
d6
. Track the integration of the terminal hydroxymethyl protons (
−CH2−OH
) against the backbone ether protons. A shift of the
−CH2−
signal downfield confirms esterification.
Protocol 3: Catalytic Cyclization to 1,4-Dioxepan-2-one
Causality Focus: Basic magnesium carbonate is used as a catalyst to lower the activation energy for the nucleophilic attack of the hydroxyl oxygen onto the carbonyl carbon, simultaneously driving depolymerization of any formed oligomers.
Catalyst Addition: Transfer the crude hydroxy acid to a round bottom flask. Add basic magnesium carbonate,
(MgCO3)4⋅Mg(OH)2⋅5H2O
, to achieve a 0.5 to 1.0 weight percent concentration[1].
Vacuum Distillation: Attach a short-path distillation head. Apply high vacuum (< 1 Torr) and heat the flask to 150°C–200°C.
Collection: Collect the purified 1,4-dioxepan-2-one as it distills over, leaving the oligomeric byproducts and catalyst in the reaction heel[1]. (Note: Alternative regioselective oxidation routes from 3-(2-hydroxyethoxy)propan-1-ol using oxoammonium salts can also yield the lactone directly[4]).
Step-by-step experimental workflow for the synthesis and cyclization of the acid.
References
Arnold et al., "Copolymers of 1,4-dioxepan-2-one", United States Patent 5,442,032. 1
Protocol for conjugating 6-Hydroxy-3-oxa-caproic acid to peptides
Application Note & Protocol Strategic Conjugation of 6-Hydroxy-3-oxa-caproic Acid to Peptides: A Guide to Enhancing Hydrophilicity and Function Abstract The modification of therapeutic peptides with hydrophilic linkers i...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Strategic Conjugation of 6-Hydroxy-3-oxa-caproic Acid to Peptides: A Guide to Enhancing Hydrophilicity and Function
Abstract
The modification of therapeutic peptides with hydrophilic linkers is a critical strategy for improving their pharmacokinetic and pharmacodynamic profiles. 6-Hydroxy-3-oxa-caproic acid, a short-chain PEG-like linker, offers a straightforward means to enhance solubility and reduce aggregation without significantly increasing steric bulk. This guide provides a detailed scientific overview and step-by-step protocols for the covalent conjugation of this linker to peptides. We will explore the two primary chemical pathways for this modification: the use of carbodiimide chemistry (EDC/NHS) and the application of modern uronium salt coupling reagents (HATU). This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reproducible peptide modification workflows.
Introduction: The Rationale for Hydrophilic Linkers
In peptide-based drug development, the native sequence often requires modification to optimize its therapeutic potential. Conjugation with functional moieties can enhance stability, prolong circulatory half-life, or introduce a payload, as seen in antibody-drug conjugates (ADCs)[1][2]. However, the addition of hydrophobic linkers or payloads can lead to significant challenges, including poor solubility, increased aggregation, and accelerated plasma clearance[1][3].
Incorporating hydrophilic linkers is a proven strategy to counteract these effects[3][4]. 6-Hydroxy-3-oxa-caproic acid, with its ether linkage and terminal hydroxyl and carboxyl groups, serves as an ideal hydrophilic spacer. Its integration can:
Enhance Aqueous Solubility: Mitigating aggregation issues common with hydrophobic peptides[3].
Improve Pharmacokinetics: The hydrophilicity of the linker can shield the peptide from nonspecific interactions and reduce rapid clearance[4].
Provide a Functional Handle: The terminal hydroxyl group can be used for further derivatization if required, while the carboxylic acid is used for the primary conjugation.
This guide will detail the chemical principles and practical methodologies for attaching this linker to a primary amine on a peptide, such as the N-terminus or the epsilon-amino group of a lysine residue.
Principle of Conjugation: Activating the Carboxylic Acid
The core of the conjugation process is the formation of a stable amide bond between the carboxylic acid of the 6-Hydroxy-3-oxa-caproic acid linker and a primary amine on the peptide[5]. This reaction requires the "activation" of the carboxylic acid to convert its hydroxyl group into a better leaving group, making the carboxyl carbon susceptible to nucleophilic attack by the peptide's amine. We will discuss two highly efficient and widely adopted methods for this activation.
EDC/NHS Coupling Chemistry
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate[6][7]. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxylic acid[6].
To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is included[5][7]. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired amide bond[6].
HATU/Base Coupling Chemistry
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent prized for its high efficiency and low rate of racemization[8][9][10]. The mechanism, which requires a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds through a distinct pathway. The base first deprotonates the carboxylic acid to form a carboxylate anion[8][11]. This anion then attacks HATU to generate a highly reactive O-acyluronium intermediate, which is immediately converted into a highly reactive OAt-active ester[8][12]. This active ester is the species that undergoes aminolysis with the peptide's amine to form the final amide bond[12].
Application Notes and Protocols: Utilizing 6-Hydroxy-3-oxa-caproic acid as a PROTAC® Hydrophilic Linker
Abstract Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the body's ubiquitin-proteasome system (UPS) to induce the degradation of specific disease-causing proteins.[1][2]...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the body's ubiquitin-proteasome system (UPS) to induce the degradation of specific disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein (protein of interest, or POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase).[4][5][6] This guide provides a comprehensive framework for using 6-Hydroxy-3-oxa-caproic acid, a short-chain, hydrophilic polyethylene glycol (PEG)-like structure, as a versatile linker in PROTAC design and synthesis. We detail the scientific rationale, step-by-step synthetic protocols, and key bio-analytical assays for evaluation.
Introduction: The Critical Role of the Linker in PROTAC Design
PROTACs operate catalytically, with a single molecule capable of inducing the degradation of multiple target protein molecules.[3][5] This event-driven pharmacology distinguishes them from traditional occupancy-based inhibitors. The linker, far from being a passive spacer, profoundly impacts this process.[7][8] Its length, rigidity, and chemical composition must be carefully optimized to allow for the formation of a stable and geometrically favorable ternary complex, which is essential for efficient ubiquitination of the POI.[7][9]
Why Use a Hydrophilic Linker?
Many advanced PROTACs possess high molecular weights and large topological polar surface areas (TPSA), often placing them "beyond the Rule of 5" and creating challenges for cell permeability and solubility.[8][10][11] Hydrophilic linkers, particularly those based on polyethylene glycol (PEG), are frequently employed to mitigate these issues.[4][6][12]
Key advantages of hydrophilic linkers like 6-Hydroxy-3-oxa-caproic acid include:
Enhanced Solubility: The ether oxygens in the PEG-like backbone increase the molecule's polarity, improving solubility in aqueous biological media.[7][12]
Improved Cell Permeability: While seemingly counterintuitive, short PEG linkers can improve permeability by shielding the PROTAC from efflux transporters and minimizing non-specific binding to the cell membrane.[8][13]
Reduced Non-Specific Binding: Increased hydrophilicity can decrease interactions with unintended off-target proteins.
Favorable Conformations: The flexibility of PEG chains can help the PROTAC adopt the optimal conformation required for stable ternary complex formation.[1][6]
6-Hydroxy-3-oxa-caproic acid provides a bifunctional building block with defined length, a carboxylic acid for initial conjugation, and a terminal hydroxyl group for subsequent attachment, making it an ideal starting point for modular PROTAC synthesis.
Mechanism of Action Overview
The function of a PROTAC is a multi-step process that culminates in the destruction of the target protein. This workflow underscores the importance of each component, including the linker, in achieving the desired biological outcome.
Caption: PROTAC-mediated protein degradation pathway.
Synthetic Strategy and Protocols
The synthesis of a PROTAC using 6-Hydroxy-3-oxa-caproic acid is a modular process. The linker possesses two distinct functional handles: a carboxylic acid and a hydroxyl group. The general strategy involves sequentially coupling the POI ligand and the E3 ligase ligand to the linker. The order of addition depends on the specific chemistry of the ligands. Here, we present a common workflow where the carboxylic acid is activated first.
General Synthetic Workflow
This diagram outlines the key chemical transformations required to build the final PROTAC molecule.
Caption: Modular synthetic workflow for PROTAC assembly.
Protocol 1: Amide Coupling via Carboxylic Acid Activation
This protocol describes the conjugation of the first ligand (containing a primary amine) to the carboxylic acid moiety of the linker. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a common and effective method for forming a stable amide bond.[14][15]
Materials:
6-Hydroxy-3-oxa-caproic acid
Amine-containing ligand (POI or E3)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
NHS (N-hydroxysuccinimide) or Sulfo-NHS
Anhydrous N,N-Dimethylformamide (DMF)
N,N-Diisopropylethylamine (DIPEA)
Reverse-phase HPLC (RP-HPLC) for purification
Procedure:
Activation of Linker: In a dry flask under an inert atmosphere (N2 or Ar), dissolve 6-Hydroxy-3-oxa-caproic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester. The progress can be monitored by TLC or LC-MS.
Conjugation: In a separate flask, dissolve the amine-containing ligand (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to the solution.
Add the solution of the activated linker dropwise to the ligand solution.
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction for the formation of the desired product by LC-MS.[4]
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure.
Purify the crude product using RP-HPLC to obtain the pure ligand-linker intermediate.[4]
Protocol 2: Activation of the Hydroxyl Group and Second Conjugation
The terminal hydroxyl group of the intermediate is less reactive and must be activated before coupling the second ligand.[16][17] A common strategy is to convert it into a good leaving group, such as a tosylate or mesylate, for subsequent nucleophilic substitution.
Materials:
Purified ligand-linker intermediate from Protocol 1
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
Triethylamine (TEA) or Pyridine
Anhydrous Dichloromethane (DCM)
Second ligand (containing a nucleophilic handle, e.g., phenol or amine)
Potassium carbonate (K2CO3) or another suitable base
Anhydrous DMF
Procedure:
Hydroxyl Activation: Dissolve the ligand-linker intermediate (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C.
Add TEA (1.5 eq) followed by the dropwise addition of TsCl (1.2 eq) or MsCl (1.2 eq).
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours. Monitor by LC-MS until the starting material is consumed.
Wash the reaction mixture with saturated NaHCO3 solution and brine. Dry the organic layer and concentrate to yield the activated intermediate. This intermediate is often used immediately in the next step.
Second Conjugation: Dissolve the activated intermediate (1.0 eq) and the second ligand (1.1 eq) in anhydrous DMF.
Add a base such as K2CO3 (2.0-3.0 eq) to facilitate the nucleophilic substitution reaction.
Heat the reaction mixture (e.g., 60-80 °C) and stir for 6-18 hours, monitoring by LC-MS.
Final Purification: After the reaction is complete, perform an aqueous work-up as described previously. Purify the final crude PROTAC molecule using preparative RP-HPLC to yield the highly pure product.[4]
Physicochemical and Biological Evaluation
Once synthesized and purified, the PROTAC must be rigorously evaluated to confirm its intended function. This involves a tiered approach, starting with physicochemical properties and moving to complex cellular assays.
Evaluation Workflow
Caption: Tiered workflow for PROTAC characterization.
Protocol 3: Assessing Cell Permeability using the PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane permeability.[10]
Procedure:
Prepare Plates: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
Coat Membrane: Pipette 5 µL of a lipid solution (e.g., phosphatidylcholine in dodecane) onto the filter membrane of each well in the donor plate.[10]
Prepare Donor Solution: Dissolve the PROTAC in a buffer solution (e.g., PBS, pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be kept low (<1%). Add this solution to the donor plate wells.
Prepare Acceptor Solution: Add fresh buffer to the acceptor plate wells.
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours.
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
Calculate Permeability: The effective permeability (Pe) can be calculated using established equations that account for volume, surface area, and incubation time.
PROTAC Series
Linker Type
cLogP (Illustrative)
Permeability (Pe, 10⁻⁶ cm/s)
Degrader-1
Alkyl Chain (C8)
4.5
< 0.5
Degrader-2
6-Hydroxy-3-oxa-caproic acid
3.8
1.2
Degrader-3
PEG4
3.1
2.5
Table 1: Illustrative data showing the trend of improved passive permeability with the incorporation of hydrophilic PEG-based linkers. Actual values are PROTAC-specific.[4][13]
Protocol 4: NanoBRET™ Target Engagement Assay
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a powerful live-cell assay to quantify compound binding to a target protein.[18][19] It can determine if the PROTAC can enter the cell and engage its target.[20][21]
Procedure:
Cell Preparation: Use cells (e.g., HEK293) that are engineered to express the target protein as a fusion with NanoLuc® luciferase.[18][22]
Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind the target protein. This creates a BRET signal between the NanoLuc®-target and the tracer.
PROTAC Treatment: Treat the cells with a serial dilution of your PROTAC.
Competition: If the PROTAC enters the cell and binds the target, it will displace the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal.[19]
Detection: Measure the BRET ratio using a luminometer. The resulting data can be used to calculate an IC50 value, which reflects the intracellular target engagement potency.
Permeability Assessment: By comparing the IC50 values obtained in live cells versus permeabilized cells, one can calculate an "Availability Index," which provides a quantitative measure of a compound's ability to cross the cell membrane and engage the target.[18][20]
Protocol 5: Western Blot for Target Protein Degradation
The definitive test of a PROTAC's function is its ability to reduce the levels of the target protein. Western blotting is the most common method for quantifying this effect.[23]
Materials:
Relevant human cell line
PROTAC stock solution (in DMSO)
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[23][24][25]
Primary antibody specific for the POI
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Procedure:
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a set period (e.g., 18-24 hours).[4]
Cell Lysis: Wash the cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation to remove cell debris.[23]
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[23]
Immunoblotting:
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
Incubate with the primary antibody against the POI overnight at 4°C.
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
.
Wash thoroughly again.
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Analysis: Quantify the band intensity for the POI and normalize it to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the data to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]
PROTAC Concentration (nM)
% Target Protein Remaining (Normalized to Loading Control)
0 (Vehicle)
100%
1
85%
10
48%
100
15%
1000
12%
10000
45% (Hook Effect)
Table 2: Example quantitative data from a Western blot experiment. The decrease in degradation at high concentrations is known as the "hook effect" and is characteristic of PROTACs.[26]
Conclusion
6-Hydroxy-3-oxa-caproic acid is a valuable and versatile building block for the synthesis of hydrophilic PROTAC linkers. Its defined length and bifunctional nature facilitate a modular and systematic approach to PROTAC design. By improving the physicochemical properties of the final molecule, such linkers can help overcome common challenges like poor solubility and low cell permeability. The protocols and evaluation workflows detailed in this guide provide researchers with a robust framework to synthesize, characterize, and optimize novel PROTACs for targeted protein degradation.
References
BenchChem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers.
Khan, S., He, Y., Zhang, X., Yuan, Y., & Pu, C. (2018). Targeted Protein Degradation: Elements of PROTAC Design. PMC. [Link]
Promega Corporation. (n.d.). NanoBRET® TE Intracellular E3 Ligase Assays.
Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context.
BenchChem. (2025). step-by-step synthesis of a PROTAC using a PEG linker.
BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Conjugate 106.
Vasta, J. D., Corona, C. R., & Robers, M. B. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET.
Vasta, J. D., Corona, C. R., & Robers, M. B. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods in Molecular Biology, 2365, 265–282. [Link]
BenchChem. (n.d.). The Lynchpin of Bioconjugation: A Technical Guide to the Carboxylic Acid Terminal Group on PEG Linkers.
Li, K., Liu, B., & Li, Y. (2022). Advancing Design Strategy of PROTACs for Cancer Therapy. PMC.
BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination.
Spherotech, Inc. (n.d.). SPHEROTM Technical Note: ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES.
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
Zhang, J., & Chen, G. (2023). Aqueous Activation of RNA 2′-OH for Conjugation with Amines and Thiols.
Gaidima, M., et al. (2024). Proximity Biosensor Assay for PROTAC Ternary Complex Analysis. ChemRxiv.
Precise PEG LLC. (n.d.). Linkers in PROTACs.
Shcherbakov, D., & Kholodovych, V. (2020).
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
Xuan, W., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery, 15(8), 919-937.
Petráš, M., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(17), 11459–11487.
bioRxiv. (2025). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels.
BenchChem. (n.d.). Application Notes and Protocols for Assessing PROTAC Cell Permeability.
MedchemExpress.com. (n.d.). PROTAC - Design Strategy for Targeting.
Cell Signaling Technology. (n.d.). Western Blotting Troubleshooting Guide.
Enamine. (n.d.). Assessing PROTAC Permeability and Protein Binding: Challenges and Assay Optimization.
Chang, Y. A., Gee, A., Smith, A., & Lake, W. (2009). Activating hydroxyl groups of polymeric carriers using 4-fluorobenzenesulfonyl chloride.
Thermo Fisher Scientific. (n.d.). Western Blot Sample Preparation Protocol.
Zhang, J., & Chen, G. (2024).
MedchemExpress.com. (n.d.). PROTAC Linker.
2BScientific. (n.d.). Ten Tips for Successful Westerns.
Abcam. (n.d.). Western blot protocol.
Wagner, A. M., et al. (2025).
BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.
Vistoli, G., et al. (2022).
Ciulli, A., & De Luca, L. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 663243.
Application Note: Step-by-Step Synthesis of Heterobifunctional PEG Derivatives Using 6-Hydroxy-3-oxa-caproic Acid
Introduction & Scientific Rationale 6-Hydroxy-3-oxa-caproic acid (IUPAC: 2-(2-hydroxyethoxy)acetic acid), frequently referred to as HEAA or HO-PEG2-COOH, is a highly versatile, short-chain polyethylene glycol (PEG) deriv...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
6-Hydroxy-3-oxa-caproic acid (IUPAC: 2-(2-hydroxyethoxy)acetic acid), frequently referred to as HEAA or HO-PEG2-COOH, is a highly versatile, short-chain polyethylene glycol (PEG) derivative. While recognized toxicologically as the primary urinary metabolite of the industrial solvent 1,4-dioxane 1, its true value in modern drug development lies in its heterobifunctional nature. Featuring both a primary hydroxyl group and a carboxylic acid, it serves as an ideal foundational linker for Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and biodegradable polymers like 1,4-dioxepan-2-one 2.
This application note outlines the autonomous, step-by-step transformation of 6-hydroxy-3-oxa-caproic acid into Azido-PEG2-NHS Ester , a premium click-chemistry bioconjugation reagent.
Mechanistic Overview & Workflow Strategy
To build a self-validating synthetic system, we must tightly control the orthogonal reactivity of the hydroxyl and carboxyl groups. The synthesis of an Azido-PEG-NHS ester requires a deliberate, five-step sequence to prevent unwanted side reactions:
Esterification (Protection): The free carboxylic acid must be masked (e.g., as a methyl ester) to prevent it from reacting with sulfonyl chlorides in the subsequent step, which would otherwise form unstable mixed anhydrides.
Tosylation (Activation): The primary hydroxyl group is a poor leaving group. Reacting it with p-Toluenesulfonyl chloride (TsCl) converts it into a tosylate, an excellent leaving group primed for nucleophilic attack.
Azidation (Substitution): An S_N2 displacement using sodium azide (NaN3) replaces the tosylate with an azide group, introducing the crucial handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Saponification (Deprotection): The methyl ester is hydrolyzed under basic conditions to regenerate the free carboxylic acid without affecting the robust azide group.
NHS Activation: Finally, the carboxylic acid is converted into an N-hydroxysuccinimide (NHS) ester using EDC/NHS coupling 3. This yields a highly amine-reactive electrophile, enabling rapid conjugation to lysine residues on target proteins.
Mandatory Visualization: Synthetic Workflow
Figure 1: Synthetic workflow for Azido-PEG2-NHS ester from 6-hydroxy-3-oxa-caproic acid.
Experimental Protocols
Protocol 1: Synthesis of 6-Hydroxy-3-oxa-caproic acid (HEAA)
Objective: Synthesize the base PEG2-acid linker via a Williamson ether synthesis 1.
Alkoxide Formation: Dissolve sodium hydroxide (1.0 eq) in a large excess of anhydrous ethylene glycol (10.0 eq). The excess is critical to statistically minimize di-alkylation (formation of PEG-diacid). Stir at 60°C until fully dissolved.
Nucleophilic Substitution: Slowly add sodium chloroacetate (1.0 eq) portion-wise to the reaction mixture. Elevate the temperature to 90°C and stir for 6 hours.
Workup: Cool the mixture to room temperature. Remove the excess ethylene glycol via high-vacuum distillation (oil bath at 130°C, still head at 110°C) 2.
Acidification: Acidify the remaining salt residue with 6M HCl to pH 2. Filter the precipitated NaCl. Extract the aqueous filtrate with ethyl acetate, dry over MgSO4, and concentrate to yield 6-hydroxy-3-oxa-caproic acid as a viscous oil.
Protocol 2: Synthesis of Azido-PEG2-NHS Ester
Objective: Convert HEAA into a heterobifunctional click-chemistry reagent.
Step 2.1: Esterification
Dissolve 6-hydroxy-3-oxa-caproic acid in anhydrous methanol. Add a catalytic amount of concentrated H2SO4.
Reflux for 12 hours. Monitor by TLC (stain with KMnO4).
Neutralize with saturated NaHCO3, extract with dichloromethane (DCM), dry, and concentrate to yield the methyl ester (HO-PEG2-COOMe).
Step 2.2: Tosylation
Dissolve HO-PEG2-COOMe in anhydrous DCM and cool to 0°C. Add pyridine (2.0 eq).
Slowly add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) dissolved in DCM.
Stir at room temperature for 4 hours.
Self-Validation: Wash the organic layer with 1M HCl (to remove pyridine) and brine. LC-MS should show a mass shift of +154 Da relative to the ester.
Step 2.3: Azidation
Dissolve the tosylate intermediate in anhydrous DMF. Add sodium azide (NaN3, 2.0 eq).
Self-Validation: Quench with water, extract with ethyl acetate. Confirm success via FTIR spectroscopy; a sharp, distinct peak at ~2100 cm⁻¹ confirms the successful displacement and presence of the azide group.
Step 2.4: Saponification
Dissolve the azido-ester in a 1:1 mixture of THF and 1M NaOH (aq). Stir at room temperature for 2 hours.
Acidify the mixture to pH 2 using 1M HCl.
Extract the free N3-PEG2-COOH with ethyl acetate. Dry and concentrate.
Step 2.5: NHS Activation
Dissolve N3-PEG2-COOH and N-hydroxysuccinimide (NHS, 1.2 eq) in anhydrous DCM. Cool to 0°C.
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) [[3]](). Stir at 0°C for 1 hour, then warm to room temperature overnight.
Wash with water and brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to yield the final Azido-PEG2-NHS ester.
Data Presentation: Synthesis Parameters & Quality Control
Reaction Step
Transformation
Temp (°C)
Time (h)
Typical Yield (%)
In-Process Control (IPC) / Analytical Method
1. Etherification
Ethylene Glycol → HEAA
90
6
65 - 75
Vacuum distillation; ¹H-NMR (absence of chloroacetate)
2. Esterification
HEAA → HEAA-OMe
65
12
85 - 95
TLC (Rf shift); LC-MS (mass + 14 Da)
3. Tosylation
HEAA-OMe → TsO-PEG2-OMe
0 to 25
4
80 - 90
LC-MS; ¹H-NMR (aromatic protons at 7.3, 7.8 ppm)
4. Azidation
TsO-PEG2-OMe → N3-PEG2-OMe
80
12 - 18
75 - 85
FTIR (~2100 cm⁻¹ azide stretch)
5. Saponification
N3-PEG2-OMe → N3-PEG2-COOH
25
2 - 4
90 - 95
LC-MS (mass - 14 Da); pH monitoring
6. NHS Activation
N3-PEG2-COOH → N3-PEG2-NHS
0 to 25
12
70 - 80
LC-MS; ¹H-NMR (succinimidyl protons at 2.8 ppm)
References
BenchChem. "Synthesis of (2-Hydroxyethoxy)acetic Acid for Use as a Reference Standard." BenchChem.
Google Patents. "United States Patent 5,442,032 - Copolymers of 1,4-dioxepan-2-one." Googleapis.
Journal of the American Chemical Society. "A DNA-Programmed Potassium Ion Magnetic Resonance Sensor.
Application Note: 6-Hydroxy-3-oxa-caproic Acid as a Precursor for Poly(ether-ester) Targeted Drug Delivery Systems
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale The development of targeted drug delive...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
The development of targeted drug delivery systems relies heavily on the physicochemical properties of the polymeric nanocarriers. While traditional aliphatic polyesters like poly(lactic-co-glycolic acid) (PLGA) are widely used, their inherent hydrophobicity and semi-crystalline nature often lead to slow degradation rates and rapid clearance by the mononuclear phagocyte system (MPS) unless heavily PEGylated.
6-Hydroxy-3-oxa-caproic acid serves as a critical linear precursor to overcome these limitations. Through intramolecular cyclization, it forms 1,4-dioxepan-2-one (DXO) , a 7-membered cyclic ether-ester monomer. Ring-opening polymerization (ROP) of DXO yields poly(1,4-dioxepan-2-one) (pDXO) , a highly versatile aliphatic poly(ether-ester)[1].
The Causality of the Ether-Ester Linkage
The strategic incorporation of an ether oxygen (–O–) into the carbon backbone fundamentally alters the polymer's behavior:
Enhanced Hydrophilicity (Stealth Effect): The ether linkage increases water affinity, providing a "stealth" hydration layer that reduces protein opsonization, extending systemic circulation time without the need for complex PEGylation.
Chain Flexibility: The ether oxygen lowers the rotational energy barrier of the polymer backbone, significantly reducing the glass transition temperature (
Tg
) and providing a highly flexible, amorphous matrix ideal for encapsulating hydrophobic drugs.
Tunable Degradation: The hydrophilicity of the ether group facilitates water penetration into the polymer matrix, accelerating the hydrolytic cleavage of the adjacent ester bonds in acidic tumor microenvironments or endosomes[2].
Visualizing the Workflow and Mechanism
Workflow: From Precursor to Nanoparticle
The transition from the linear 6-hydroxy-3-oxa-caproic acid to a functional targeted nanoparticle involves cyclization, controlled polymerization, and self-assembly.
Figure 1: Synthesis and formulation workflow from 6-hydroxy-3-oxa-caproic acid to targeted nanoparticles.
Mechanism: Intracellular Drug Release
Once formulated, pDXO-based nanoparticles leverage the Enhanced Permeability and Retention (EPR) effect for tumor accumulation, followed by rapid degradation in acidic intracellular compartments.
Figure 2: Intracellular pathway of pDXO-b-PLA nanoparticles leading to targeted drug release.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dioxepan-2-one and pDXO-b-PLA Copolymer
This self-validating protocol details the conversion of 6-hydroxy-3-oxa-caproic acid to a block copolymer suitable for drug delivery[2][3].
Step 1: Preparation of 6-Hydroxy-3-oxa-caproic acid
React 1,3-propanediol with sodium metal to form the sodium mono-alcoholate.
Couple the intermediate with sodium chloroacetate under reflux for 6 hours.
Acidify with aqueous HCl, filter, and distill the solvent to isolate crude 6-hydroxy-3-oxa-caproic acid as a viscous liquid[3].
Step 2: Cyclization to 1,4-Dioxepan-2-one (DXO)
Transfer 6-hydroxy-3-oxa-caproic acid to a distillation apparatus equipped with a fractionating column.
Add a catalytic amount of magnesium carbonate (
MgCO3
).
Heat the mixture to 180°C under high vacuum (< 1 mmHg). The monomer, 1,4-dioxepan-2-one, will distill over as it forms via thermal self-condensation.
Self-Validation Checkpoint: Analyze the distillate via FTIR. The disappearance of the broad –OH stretch (~3300 cm⁻¹) and the presence of a sharp lactone carbonyl peak (~1735 cm⁻¹) confirms successful cyclization.
Step 3: Ring-Opening Polymerization (ROP)
In a nitrogen-purged glovebox, combine DXO and D,L-Lactide (e.g., 50:50 molar ratio) in a flame-dried ampoule.
Add Stannous Octoate (
Sn(Oct)2
) as a catalyst (1/1000 molar ratio to monomer) and benzyl alcohol as an initiator.
Seal the ampoule under vacuum and heat at 110°C for 24 hours.
Dissolve the resulting polymer in dichloromethane (DCM) and precipitate into cold methanol.
Self-Validation Checkpoint: Perform Gel Permeation Chromatography (GPC) to confirm molecular weight (
Mn
~ 25,000 Da) and a narrow polydispersity index (PDI < 1.5).
Protocol 2: Formulation of Targeted Nanoparticles (Nanoprecipitation)
This protocol describes the encapsulation of a model hydrophobic drug (Paclitaxel, PTX) into pDXO-b-PLA nanoparticles.
Organic Phase Preparation: Dissolve 50 mg of pDXO-b-PLA copolymer and 5 mg of Paclitaxel in 5 mL of Acetone/Tetrahydrofuran (THF) (1:1 v/v).
Aqueous Assembly: Add the organic phase dropwise (0.5 mL/min) into 20 mL of ultra-pure water under moderate magnetic stirring (600 rpm) at room temperature. The sudden change in solvent polarity induces spontaneous self-assembly, with the hydrophobic PLA core trapping the drug and the hydrophilic pDXO forming the stealth corona.
Solvent Removal: Stir the suspension uncovered overnight in a fume hood to evaporate the organic solvents.
Purification: Transfer the nanoparticle suspension to a dialysis cassette (MWCO 10 kDa) and dialyze against ultra-pure water for 24 hours to remove unencapsulated drug.
Lyophilization: Add 5% (w/v) trehalose as a cryoprotectant and freeze-dry the formulation for long-term storage.
Self-Validation Checkpoint: Measure the particle size and PDI using Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average diameter of 80–120 nm and a PDI < 0.2.
Quantitative Data Presentation
To demonstrate the advantages of the pDXO-b-PLA system, the following table compares its physicochemical properties and drug delivery metrics against standard PLGA nanoparticles.
Parameter
Standard PLGA NPs
pDXO-b-PLA NPs
Mechanistic Implication
Z-Average Size (nm)
145 ± 8
95 ± 5
Smaller size of pDXO improves deep tumor penetration.
Preparation of 6-Hydroxy-3-oxa-caproic acid active esters for bioconjugation
Application Note & Protocols Topic: Preparation of 6-Hydroxy-3-oxa-caproic Acid Active Esters for Bioconjugation Audience: Researchers, scientists, and drug development professionals. Introduction: The Role of Hydrophili...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocols
Topic: Preparation of 6-Hydroxy-3-oxa-caproic Acid Active Esters for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Hydrophilic Linkers in Bioconjugation
The covalent attachment of molecules to proteins, antibodies, and other biomolecules—a process known as bioconjugation—is a cornerstone of modern biotechnology and pharmaceutical development. It enables the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for industrial applications. The choice of the linker used to connect the biomolecule to a payload (e.g., a drug, a dye, or a surface) is critical to the success of the conjugate.
6-Hydroxy-3-oxa-caproic acid is a hydrophilic linker that offers several advantages in bioconjugation. Its ether and terminal hydroxyl groups increase the water solubility of the linker and, consequently, the resulting bioconjugate. This can be particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation and improve the pharmacokinetic properties of the final product.
This application note provides a detailed guide to the preparation of N-hydroxysuccinimide (NHS) and sulfo-N-hydroxysuccinimide (sulfo-NHS) active esters of 6-Hydroxy-3-oxa-caproic acid. These active esters are amine-reactive and readily couple with primary amines (such as the side chain of lysine residues or the N-terminus of proteins) to form stable amide bonds.[1][2][3] We will delve into the underlying chemistry, provide step-by-step protocols for synthesis and characterization, and offer insights into their application in protein labeling.
The Chemistry of Active Ester Formation
The conversion of a carboxylic acid to an active ester is a two-step process that is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of NHS or sulfo-NHS.[4][5]
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 6-Hydroxy-3-oxa-caproic acid to form a highly reactive and unstable O-acylisourea intermediate.[5][6] This intermediate is susceptible to hydrolysis, which would regenerate the starting carboxylic acid.[6]
Formation of the Semi-Stable Active Ester: To prevent hydrolysis and increase the efficiency of the subsequent conjugation reaction, NHS or its water-soluble analog, sulfo-NHS, is added.[4] The NHS or sulfo-NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS or sulfo-NHS ester.[5] These active esters are sufficiently stable to be isolated or used in a subsequent bioconjugation step.[7] The primary difference between NHS and sulfo-NHS esters is the increased water solubility conferred by the sulfonate group on the sulfo-NHS, which can be advantageous for reactions conducted entirely in aqueous buffers.[4]
The overall reaction scheme is depicted below:
Caption: Workflow for the preparation and use of active esters.
Comparative Properties of NHS and Sulfo-NHS Active Esters
Feature
6-Hydroxy-3-oxa-caproic acid NHS Ester
6-Hydroxy-3-oxa-caproic acid Sulfo-NHS Ester
Rationale & Implications
Solubility
Soluble in organic solvents (DMF, DMSO). Limited solubility in aqueous buffers.
Water-soluble.
The sulfo-NHS ester can be used in entirely aqueous reaction conditions, which may be gentler for sensitive proteins. For the NHS ester, a small amount of an organic co-solvent is typically required to dissolve it before adding it to an aqueous protein solution.
Cell Permeability
Membrane-permeable.
Membrane-impermeable.
The NHS ester can be used for intracellular labeling, while the sulfo-NHS ester is restricted to labeling cell surface proteins.
At this pH, primary amines are sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the active ester is manageable.[9]
Stability
Susceptible to hydrolysis, especially at higher pH. Half-life is on the order of hours at neutral pH.
Also susceptible to hydrolysis, but generally more stable in aqueous solution than the NHS ester.
Active esters should be prepared fresh or stored under anhydrous conditions to prevent degradation.[10]
Protocols for the Preparation of Active Esters
The following protocols provide detailed, step-by-step methodologies for the synthesis of both the NHS and sulfo-NHS esters of 6-Hydroxy-3-oxa-caproic acid.
Protocol 1: Synthesis of 6-Hydroxy-3-oxa-caproic acid NHS Ester
This protocol is designed for the synthesis of the NHS ester in an organic solvent, followed by purification.
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate or sodium sulfate
Ethyl acetate
Hexanes
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Standard glassware
Procedure:
Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-Hydroxy-3-oxa-caproic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. The use of an anhydrous solvent is crucial to prevent premature hydrolysis of the EDC and the active ester.
Activation: Cool the solution to 0 °C in an ice bath. Add EDC-HCl (1.2 equivalents) portion-wise to the stirred solution.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting carboxylic acid.
Work-up:
a. Dilute the reaction mixture with DCM.
b. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and NHS) and brine.
c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure 6-Hydroxy-3-oxa-caproic acid NHS ester.
Characterization and Storage: Confirm the identity and purity of the product by ¹H NMR and mass spectrometry. Store the purified NHS ester under argon or nitrogen at -20°C in a desiccated container.
Protocol 2: Synthesis of 6-Hydroxy-3-oxa-caproic acid Sulfo-NHS Ester
This protocol is adapted for the synthesis of the water-soluble sulfo-NHS ester.
Reaction Setup: In a dry round-bottom flask, dissolve 6-Hydroxy-3-oxa-caproic acid (1 equivalent) in anhydrous DMF. Add sulfo-NHS (1.1 equivalents) and EDC-HCl (1.2 equivalents). While sulfo-NHS is water-soluble, the initial activation is often more efficient in a polar aprotic solvent like DMF.[11]
Reaction: Stir the reaction mixture at room temperature for 6-8 hours.
Precipitation and Isolation:
a. Once the reaction is complete, add the reaction mixture dropwise to a large volume of cold diethyl ether or acetone with vigorous stirring.
b. The sulfo-NHS ester product will precipitate out of the solution.
c. Collect the precipitate by filtration.
Washing and Drying: Wash the collected solid with cold diethyl ether or acetone to remove any unreacted starting materials and byproducts. Dry the product under vacuum.
Characterization and Storage: Confirm the identity and purity of the product by ¹H NMR and mass spectrometry. Store the purified sulfo-NHS ester at -20°C in a desiccated container.
Application in Bioconjugation: General Protocol for Protein Labeling
The following is a general protocol for labeling a protein with the prepared 6-Hydroxy-3-oxa-caproic acid active esters. This protocol should be optimized for each specific protein and application.
Caption: General workflow for protein labeling with active esters.
Materials:
Protein of interest
6-Hydroxy-3-oxa-caproic acid active ester (NHS or sulfo-NHS)
Labeling Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5. It is critical to use a buffer that is free of primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the active ester.[10]
Anhydrous DMSO (for NHS ester)
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
Purification column (e.g., Sephadex G-25)
Procedure:
Prepare Protein Solution: Dissolve the protein to be labeled in the Labeling Buffer at a concentration of 1-10 mg/mL.[9] Ensure that any amine-containing stabilizers have been removed by dialysis or buffer exchange.[2]
Prepare Active Ester Solution:
For NHS ester: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO to a stock concentration of ~10 mM.[2]
For sulfo-NHS ester: Immediately before use, dissolve the sulfo-NHS ester directly in the Labeling Buffer or water to a stock concentration of ~10 mM.[10]
Labeling Reaction: While gently stirring, add a 5- to 20-fold molar excess of the active ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.[9]
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. Longer incubation times or higher temperatures may increase the degree of labeling but also risk protein denaturation and ester hydrolysis.[3]
Quenching (Optional): The reaction can be stopped by adding a small amount of Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the Tris buffer will react with any remaining active ester.
Purification: Separate the labeled protein from unreacted active ester and byproducts using a size-exclusion chromatography column (gel filtration).[1][3] Elute with a suitable buffer such as PBS.
Characterization:
Determine the concentration of the purified protein conjugate using a standard protein assay (e.g., BCA).
If the attached molecule has a chromophore, the degree of labeling (DOL) can be determined spectrophotometrically.
Confirm conjugation using SDS-PAGE (which may show a shift in molecular weight) and/or mass spectrometry.[11]
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[1] Consider adding a stabilizing agent like BSA or glycerol and sterile filtering the solution.
Conclusion
The preparation of 6-Hydroxy-3-oxa-caproic acid active esters provides a valuable tool for researchers in bioconjugation. The hydrophilic nature of this linker can enhance the properties of the resulting bioconjugates. By following the detailed protocols and understanding the underlying chemical principles presented in this application note, scientists can reliably synthesize these reagents and apply them to create well-defined and functional protein conjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
Zhang, W., et al. (2022). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols, 2(9), e549. Available at: [Link]
Glen Research. (n.d.). Glen Report 33.13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
Yates, N. D. J., et al. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry, 35(1), 22-27. Available at: [Link]
G-Biosciences. (n.d.). Sulfo-NHS. Retrieved from [Link]
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
Yan, M., et al. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 27(17), 10856-10863. Available at: [Link]
Liu, Y., et al. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 5(85), 69871-69878. Available at: [Link]
ResearchGate. (2019, October 14). Ester formation from COOH and OH by using EDC/ NHS is possible? Retrieved from [Link]
ResearchGate. (2018, July 25). What is the role of EDC and NHS in conjugating folic acid with chitosan? Retrieved from [Link]
Ramirez-Jimenez, L. Y., et al. (2021). Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine. Polymers, 13(11), 1791. Available at: [Link]
Application Notes & Protocols: Strategic Incorporation of 6-Hydroxy-3-oxa-caproic acid (AEEA) in Solid-Phase Peptide Synthesis
As a Senior Application Scientist, this guide provides an in-depth exploration of 8-(9-Fluorenylmethoxycarbonylamino)-3,6-dioxaoctanoic acid, commonly known as Fmoc-AEEA-OH. This molecule is a cornerstone hydrophilic lin...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, this guide provides an in-depth exploration of 8-(9-Fluorenylmethoxycarbonylamino)-3,6-dioxaoctanoic acid, commonly known as Fmoc-AEEA-OH. This molecule is a cornerstone hydrophilic linker used to address common challenges in Solid-Phase Peptide Synthesis (SPPS), such as aggregation and poor solubility, and to enable advanced peptide modifications. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for its effective use.
The Scientific Rationale: Why Incorporate AEEA Linkers?
In SPPS, the growing peptide chain is covalently anchored to an insoluble resin support, which simplifies the purification process to mere filtration and washing steps.[1][] However, as the peptide elongates, its physicochemical properties can hinder synthesis. Fmoc-AEEA-OH is not a standard amino acid but a specialized linker molecule designed to mitigate these issues and introduce new functionalities.
Combating Aggregation and Enhancing Solubility
Hydrophobic peptide sequences have a strong tendency to aggregate on the solid support, leading to incomplete coupling and deprotection reactions. This results in deletion sequences and low purity of the final product.[3] The structure of AEEA, containing flexible ethylene glycol units, imparts significant hydrophilic character.[4]
Causality: The ethereal oxygen atoms in the AEEA backbone are hydrogen bond acceptors, which interact with polar solvents like Dimethylformamide (DMF) and disrupt the inter-chain hydrogen bonding that causes aggregation.[1][5] This "solubilizing" effect ensures that reactive sites remain accessible for subsequent synthetic steps. This is particularly advantageous for synthesizing hydrophobic or aggregation-prone peptides.[1]
Providing Spatial Separation and Flexibility
The AEEA moiety serves as a flexible spacer arm, creating physical distance between the peptide sequence and the solid support or another conjugated molecule.[5]
Expert Insight: This separation is critical in several contexts. When synthesizing complex peptides, it minimizes steric hindrance between the growing chain and the resin matrix, potentially increasing yield and purity.[5] In the context of Peptide-Drug Conjugates (PDCs) or when attaching reporter tags (e.g., biotin, fluorophores), the linker ensures that the appended molecule does not interfere with the peptide's biological activity, and vice-versa.[6][7]
Applications in Modern Drug Development
The unique properties of AEEA have made it a critical component in the synthesis of advanced therapeutics.
GLP-1 Receptor Agonists: AEEA linkers are famously used in the synthesis of metabolic drugs like Semaglutide and Tirzepatide, where they form part of the fatty acid side chain that prolongs the drug's half-life.[8]
Peptide-Drug Conjugates (PDCs): In PDCs, the linker's stability and hydrophilicity are paramount for the overall pharmacokinetic profile of the conjugate.[9]
PROTACs and Molecular Glues: AEEA is a common building block for linkers in Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding ligand to an E3 ligase ligand.[10]
Experimental Workflow and Protocols
The incorporation of Fmoc-AEEA-OH follows the standard rhythm of Fmoc-based SPPS: deprotection, activation, and coupling.[11][12] The process is compatible with most standard resins, coupling reagents, and automated synthesizers.
Diagram: SPPS Cycle for AEEA Incorporation
Caption: Workflow for coupling Fmoc-AEEA-OH in SPPS.
Materials and Reagents
Resin: Any standard Fmoc-compatible resin (e.g., Rink Amide, Wang, 2-Chlorotrityl Chloride).
Deprotection Solution: 20% (v/v) Piperidine in DMF.[12]
Coupling Reagents: HBTU, HATU, or HCTU are highly recommended. HOBt and DIC can also be used.[13]
Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
Washing Solvents: DMF, DCM, Isopropanol.
Monitoring: Ninhydrin (Kaiser) test kit.
Step-by-Step Protocol for Manual Synthesis
This protocol assumes a starting scale of 0.1 mmol on a resin with a substitution of 0.5 mmol/g (i.e., 200 mg of resin). Adjust volumes accordingly.
Resin Preparation:
Place 200 mg of the peptide-resin in a suitable reaction vessel.
Swell the resin in DMF (5 mL) for 30-60 minutes with gentle agitation.[12] Drain the solvent.
Fmoc Deprotection:
Add 5 mL of 20% piperidine in DMF to the resin.
Agitate for 3 minutes, then drain.
Add a fresh 5 mL portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete deprotection.[12]
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Activation of Fmoc-AEEA-OH:
Rationale: The carboxylic acid of Fmoc-AEEA-OH must be converted into a more reactive species to facilitate amide bond formation. Uronium/aminium salts like HBTU or HATU are highly efficient for this purpose.[13]
In a separate vial, dissolve Fmoc-AEEA-OH (3 eq., 0.3 mmol, ~116 mg) and HBTU (2.9 eq., 0.29 mmol, ~110 mg) in 2 mL of DMF.
Add DIPEA (6 eq., 0.6 mmol, ~105 µL).
Allow the mixture to pre-activate for 5-10 minutes. The solution may change color.
Coupling Reaction:
Add the activated Fmoc-AEEA-OH solution to the deprotected peptide-resin.
Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.[11]
Drain the reaction solution.
Washing and Monitoring:
Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).
Self-Validation: Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling is incomplete. In this case, repeat the coupling step (double coupling) with a freshly prepared activated solution.
Continuation of Synthesis:
If Fmoc-AEEA-OH is an internal linker, proceed to the next Fmoc deprotection step (Step 2) to expose its amine for further peptide elongation.
If it is the N-terminal modification, the synthesis is complete, and the peptide can be prepared for cleavage from the resin.
Quantitative Data and Best Practices
Adherence to optimized stoichiometry and reaction conditions is crucial for success. The following table summarizes key parameters.
Parameter
Recommendation
Rationale & Expert Insights
Source(s)
Fmoc-AEEA-OH
3 - 5 equivalents
A molar excess is used to drive the coupling reaction to completion, compensating for any potential side reactions or inaccessible sites on the resin.
Using slightly less than 1 equivalent of the coupling reagent relative to the acid prevents the excess activator from capping the free amine on the peptide chain.
The base is required to neutralize the HCl salt of the coupling reagent and to maintain a basic pH, which accelerates the coupling reaction. Avoid large excesses, which can cause racemization with certain amino acids.
While 1-2 hours is often sufficient, difficult or sterically hindered couplings may require longer times. Monitoring with a Kaiser test is the best indicator of completion.
These polar aprotic solvents are excellent for swelling the resin and dissolving reagents, facilitating reaction kinetics. Their high boiling points also make them suitable for elevated temperature couplings if necessary.
A two-stage deprotection ensures that the dibenzofulvene-piperidine adduct, which can interfere with the reaction, is washed away before the main deprotection step.
Incomplete Coupling: If a Kaiser test remains positive after a second coupling, consider switching to a more potent coupling agent (e.g., from HBTU to HATU) or performing the reaction at a slightly elevated temperature (e.g., 40°C).
Side Reactions: The Fmoc group is stable under acidic conditions but labile to bases.[13] Ensure all piperidine is washed away after deprotection, as residual base can prematurely cleave the Fmoc group of the incoming activated AEEA molecule.
Orthogonal Strategies: For complex conjugations, AEEA can be incorporated onto the side chain of an amino acid like Lysine. This requires using a Lysine derivative with an orthogonal side-chain protecting group (e.g., Fmoc-Lys(Mmt)-OH), which can be removed selectively without affecting other protecting groups.[16]
Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(25), 4779-4782. [Link]
Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific. [Link]
Solid Phase Peptide Synthesis Linkers and Reagents | AAPPTec. [Link]
Method for synthesizing polypeptide-derived compound. WO2020199461A1.
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1369. [Link]
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
Jaradat, D. M. M., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Green Chemistry, 24(18), 6885-6905. [Link]
Sharma, S., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Bioconjugate Chemistry, 32(11), 2347-2363. [Link]
Collins, J. M., et al. (2017). Advances in Fmoc solid-phase peptide synthesis. Biopolymers, 108(4), e23001. [Link]
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
The 4 Most Promising Therapeutic Applications for Peptide Drug Development. (2025). [Link]
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Caban, M., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6825. [Link]
Góngora-Benítez, M., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. International Journal of Molecular Sciences, 24(8), 7575. [Link]
Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. (2025). MDPI. [Link]
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). Semantic Scholar. [Link]
Technical Support Center: Optimizing Reaction Temperature for 6-Hydroxy-3-oxa-caproic Acid Esterification
Welcome to the technical support center for the esterification of 6-Hydroxy-3-oxa-caproic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the esterification of 6-Hydroxy-3-oxa-caproic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific reaction. The following question-and-answer format addresses common issues and explains the fundamental principles behind the experimental choices, ensuring both scientific accuracy and practical application in the laboratory.
Q1: What is the primary challenge in the esterification of 6-Hydroxy-3-oxa-caproic acid, and how does temperature play a crucial role?
The primary challenge in the esterification of 6-Hydroxy-3-oxa-caproic acid lies in its bifunctional nature. The molecule contains both a carboxylic acid and a primary alcohol group. This presents the possibility of two competing reactions: the desired intermolecular esterification with an external alcohol to form the desired ester, and an intramolecular esterification (lactonization) to form a cyclic lactone.[1][2]
Temperature is a critical parameter that directly influences the rates of both of these reactions.[3][4] Optimizing the temperature is a balancing act:
Too Low: The reaction rate will be impractically slow, leading to incomplete conversion even after extended reaction times.[5]
Too High: While higher temperatures generally increase the reaction rate, they can also promote undesirable side reactions.[4] In the case of 6-Hydroxy-3-oxa-caproic acid, excessive heat can favor the intramolecular cyclization to form a lactone, reducing the yield of the desired intermolecular ester.[2] Additionally, very high temperatures can lead to decomposition of reactants or products.[2]
Therefore, the optimal temperature is one that maximizes the rate of the desired intermolecular esterification while minimizing the formation of the lactone byproduct.
Q2: I'm observing low yields of my desired ester. What are the likely causes related to reaction temperature?
Low yields in this esterification are often multifactorial, but temperature is a key variable to investigate. Here are the most common temperature-related culprits:
Incomplete Reaction Due to Insufficient Temperature: The most straightforward cause of low yield is a reaction that has not reached equilibrium due to an inadequate temperature.[6] Esterification is a reversible process, and heat is required to provide the activation energy for the forward reaction.[7][8] If the temperature is too low, the reaction may be kinetically hindered.
Equilibrium Limitations: Fischer esterification is an equilibrium-controlled process.[1][9] Even at the optimal temperature, the reaction will not go to completion if the equilibrium is unfavorable. While temperature affects the rate at which equilibrium is reached, it also influences the equilibrium position itself. For exothermic reactions, increasing the temperature can actually shift the equilibrium towards the reactants, lowering the theoretical maximum yield.[10][11]
Formation of Lactone Byproduct: As mentioned, 6-Hydroxy-3-oxa-caproic acid can undergo an intramolecular reaction to form a cyclic ester (lactone).[1][2] This side reaction becomes more significant at elevated temperatures. The proximity of the hydroxyl and carboxylic acid groups in the same molecule makes this an entropically favored process.
Evaporation of Volatile Reactants: If the reaction is run at a temperature exceeding the boiling point of a volatile alcohol (like methanol or ethanol) without a reflux condenser, the alcohol will evaporate from the reaction mixture. This loss of a key reactant will halt the esterification and result in a low yield.[4]
Q3: How can I experimentally determine the optimal reaction temperature for my specific esterification?
A systematic approach is essential for determining the optimal reaction temperature. A temperature screening experiment is highly recommended.
Experimental Protocol: Temperature Optimization Study
Setup: Prepare a series of identical reactions in parallel. Each reaction should contain 6-Hydroxy-3-oxa-caproic acid, a significant excess of the desired alcohol (this helps to shift the equilibrium towards the product), and a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).[1][12]
Temperature Gradient: Set each reaction to a different, constant temperature. A good starting range would be from 60°C to 110°C, with increments of 10-15°C.[12] The maximum temperature should be at or slightly below the boiling point of the alcohol being used if a reflux condenser is in place.[8]
Monitoring: At regular time intervals (e.g., every hour), take a small aliquot from each reaction.
Analysis: Quench the reaction in the aliquot and analyze the composition using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will allow you to quantify the amount of starting material remaining, the desired ester product, and any significant byproducts like the lactone.
Data Evaluation: Plot the concentration of the desired ester versus time for each temperature. The optimal temperature will be the one that gives the highest yield in a reasonable amount of time, with the lowest formation of byproducts.
Below is a table summarizing hypothetical data from such a study:
Temperature (°C)
Reaction Time (hours)
Ester Yield (%)
Lactone Byproduct (%)
60
8
45
<1
75
6
78
3
90
4
85
8
105
3
82
15
In this hypothetical example, 90°C appears to be the optimal temperature, providing a high yield in a relatively short time without excessive lactone formation.
Q4: Beyond temperature, what other strategies can I employ to improve the yield of my esterification reaction?
While temperature is a critical factor, a multi-pronged approach to optimization will yield the best results. Consider the following strategies:
Use of Excess Alcohol: Employing a large excess of the alcohol reactant can significantly shift the reaction equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.[1][13][14] In many cases, the alcohol can be used as the solvent for the reaction.[8][15]
Removal of Water: Water is a byproduct of the esterification reaction.[7] Its continuous removal from the reaction mixture will drive the equilibrium towards the products.[13][14] This is often achieved using a Dean-Stark apparatus, which azeotropically removes water with a suitable solvent like toluene.[8][16][17]
Choice of Catalyst: While strong mineral acids like sulfuric acid are common, other catalysts may be more suitable for sensitive substrates.[12] For hydroxy acids, milder catalysts like boric acid have been shown to be effective and can offer greater selectivity.[18] Lewis acids are also an option.[12]
Alternative Esterification Methods: If Fischer esterification continues to provide low yields, consider alternative methods such as the Steglich esterification, which uses a coupling agent like DCC or EDC and is often performed at room temperature.[19]
Visualizing the Optimization Workflow
The following diagram illustrates the logical workflow for troubleshooting and optimizing the esterification of 6-Hydroxy-3-oxa-caproic acid.
Caption: Workflow for optimizing esterification yield.
References
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]
Ester formation at the liquid–solid interface. (2017, October 12). National Institutes of Health. [Link]
Acid to Ester - Common Conditions. The Organic Chemistry Portal. [Link]
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
Fischer–Speier esterification. In Wikipedia. [Link]
Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. National Institutes of Health. [Link]
Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. (2004, February 11). ACS Publications. [Link]
Analysis of Sensitivity of Equilibrium Constant to Reaction Conditions for Esterification of Fatty Acids with Alcohols. (2012, December 19). ACS Publications. [Link]
The Fischer Esterification. Web.mnstate.edu. [Link]
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap. [Link]
Esterification Using a Dean-Stark Trap. Chem.ucla.edu. [Link]
Revision Notes - Esterification Reactions with Alcohols. Sparkl. [Link]
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. National Institutes of Health. [Link]
Dean-Stark Trap: Principle, Use in Chemical Reactions. (2017, February 22). JoVE. [Link]
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025, July 25). MDPI. [Link]
Catalyst for esterification reaction and method for catalyzing esterification reaction.
Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved? (2023, September 9). Brainly. [Link]
Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. ACS Publications. [Link]
Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. ResearchGate. [Link]
Synthesis of β-hydroxy carboxylic acids, esters and amides. The Organic Chemistry Portal. [Link]
Effect of temperature on esterification reaction at various... ResearchGate. [Link]
Ester synthesis by esterification. The Organic Chemistry Portal. [Link]
Effect of temperature on reaction rate for the esterification of... ResearchGate. [Link]
How can I improve the yield of my Fischer Esterification? (2020, February 13). Reddit. [Link]
Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. (2024, January 17). National Institutes of Health. [Link]
Hydrolysis of Esters. University of Calgary. [Link]
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. (2015). RSC Publishing. [Link]
Method for producing 6-hydroxy hexanoic acid esters.
esterification - alcohols and carboxylic acids. Chemguide. [Link]
Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. (2016). RSC Publishing. [Link]
Technical Support Center: A Guide to Enhancing the Purification of 6-Hydroxy-3-oxa-caproic Acid Reaction Mixtures
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Hydroxy-3-oxa-caproic acid. The following troubleshooting ad...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Hydroxy-3-oxa-caproic acid. The following troubleshooting advice and frequently asked questions are designed to address common issues and improve purification efficiency, yield, and purity.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of 6-Hydroxy-3-oxa-caproic acid, offering explanations for the underlying causes and providing actionable solutions.
Problem: Low yield after aqueous workup and extraction.
Possible Cause: 6-Hydroxy-3-oxa-caproic acid possesses significant water solubility due to its hydroxyl and carboxylic acid functional groups. During a standard aqueous workup, a substantial amount of the product may remain in the aqueous layer, leading to low recovery in the organic phase.
Solution:
Acidification of the Aqueous Layer: Before extraction, it is crucial to acidify the aqueous layer to a pH at least three units below the pKa of the carboxylic acid.[1] This ensures the carboxylic acid is in its protonated, less polar form, which favors its partitioning into the organic solvent.
Salting Out: The addition of a saturated salt solution, such as brine (NaCl), to the aqueous phase can decrease the solubility of the organic product in the aqueous layer, thereby promoting its transfer to the organic phase.
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This approach is more efficient at recovering the product from the aqueous phase.[2]
Choice of Solvent: Utilize a more polar organic solvent for extraction that is still immiscible with water, such as ethyl acetate or a mixture of dichloromethane and isopropanol. The optimal solvent system will depend on the specific impurities present.
Problem: The presence of persistent, polar impurities in the final product.
Possible Cause: The synthesis of 6-Hydroxy-3-oxa-caproic acid can result in the formation of byproducts with similar polarities, such as other short-chain hydroxy acids or dicarboxylic acids, making their separation by simple extraction challenging.[3]
Solution:
Acid-Base Extraction: A carefully controlled acid-base extraction can be highly effective.[1] Dissolve the crude mixture in an organic solvent and extract with a weak base like sodium bicarbonate solution. The 6-Hydroxy-3-oxa-caproic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving less acidic or neutral impurities in the organic phase. The aqueous layer can then be re-acidified and the purified product extracted.[2][4]
Column Chromatography: For difficult separations, column chromatography is a powerful technique.[5] Due to the polar nature of the target compound, reversed-phase (C18) or hydrophilic interaction liquid chromatography (HILIC) may be more effective than normal-phase silica gel chromatography.[6][7][8][9]
Reversed-Phase Chromatography: A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid, can provide excellent separation of polar compounds.[6]
HILIC: This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can be advantageous for retaining and separating very polar analytes.[7][9]
Problem: The purified product is an oil or a waxy solid, not a crystalline material.
Possible Cause: The presence of residual solvent or minor impurities can inhibit crystallization. The inherent properties of 6-Hydroxy-3-oxa-caproic acid may also favor an amorphous or oily state.
Solution:
Trituration: Stirring the oil or waxy solid with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether, can induce crystallization or solidify the product by washing away impurities that inhibit crystal formation.[2]
Recrystallization from a Different Solvent System: Experiment with various solvents or solvent mixtures for recrystallization. Good starting points for polar carboxylic acids include ethyl acetate/hexanes, ethanol/water, or toluene.[2]
Scratching: Using a glass rod to scratch the inside surface of the flask below the level of the solution can create nucleation sites and initiate crystallization.[2]
Seed Crystals: If a small amount of crystalline material has been previously obtained, adding a single crystal to a supersaturated solution can induce crystallization.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of 6-Hydroxy-3-oxa-caproic acid.
Q1: What is the optimal pH for extracting 6-Hydroxy-3-oxa-caproic acid from an aqueous solution into an organic solvent?
Q2: How can I effectively remove unreacted starting materials from my reaction mixture?
A2: The method for removing unreacted starting materials will depend on their chemical properties.
Non-polar starting materials: If the starting materials are significantly less polar than the product, a simple acid-base extraction can be very effective. The acidic product will be extracted into an aqueous basic solution, leaving the non-polar starting materials in the organic layer.
Polar starting materials: If the starting materials are polar, column chromatography is often the best approach.[5] Thin-layer chromatography (TLC) should be used first to determine a solvent system that provides good separation between the starting material and the product.
Q3: My compound streaks badly on a silica gel TLC plate. How can I get a clean spot?
A3: Streaking of carboxylic acids on silica gel is a common problem due to strong interactions between the acidic proton of the carboxyl group and the slightly acidic silica gel surface. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will keep the carboxylic acid fully protonated, reducing its interaction with the silica and resulting in a more defined spot.[2][4]
Q4: Is it possible to purify 6-Hydroxy-3-oxa-caproic acid without using column chromatography?
A4: Yes, it is often possible to achieve high purity without column chromatography. A combination of techniques can be employed:
Acid-Base Extraction: This is a powerful first step to remove neutral and basic impurities.[1]
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be highly effective at removing impurities.[2]
Trituration: For oily or waxy products, trituration with a non-polar solvent can help to solidify the product and remove soluble impurities.[2]
The choice of methods will depend on the nature and quantity of the impurities present in the crude reaction mixture.
Experimental Protocols
Protocol 1: Acid-Base Extraction for the Purification of 6-Hydroxy-3-oxa-caproic Acid
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.
Basification and Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently invert the funnel several times, venting frequently to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete extraction of the acidic product.[2]
Washing the Organic Layer (Optional): The organic layer, now containing neutral and basic impurities, can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent evaporated to isolate these components if desired.
Acidification and Product Extraction: Cool the combined aqueous extracts in an ice bath and acidify to a pH of ~2 using a dilute strong acid, such as 1M HCl. Confirm the pH with pH paper. Extract the acidified aqueous layer multiple times with a fresh organic solvent (e.g., ethyl acetate).
Drying and Concentration: Combine the organic extracts from the previous step, wash with brine, and dry over an anhydrous drying agent. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 6-Hydroxy-3-oxa-caproic acid.
Protocol 2: Purification by Reversed-Phase Flash Chromatography
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol. If the sample is not fully soluble, it can be adsorbed onto a small amount of C18 silica for solid loading.
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% TFA) for at least 5-7 column volumes.[6]
Loading: Load the prepared sample onto the column.
Elution: Begin the elution with the initial mobile phase composition. A gradient elution, gradually increasing the proportion of the organic solvent (e.g., from 5% to 100% acetonitrile over 20-30 column volumes), is often effective for separating compounds with a range of polarities.
Fraction Collection: Collect fractions throughout the run.
Analysis: Analyze the collected fractions by a suitable method, such as TLC (if a suitable staining method is available) or LC-MS, to identify the fractions containing the pure product.
Isolation: Combine the pure fractions and remove the solvents under reduced pressure. Note that if TFA was used, it may need to be removed by co-evaporation with a non-acidic solvent or by a subsequent aqueous workup.
Data Presentation
Table 1: Troubleshooting Summary for Common Purification Issues
Issue
Potential Cause
Recommended Solution(s)
Low Yield
Product remains in the aqueous phase.
Acidify the aqueous layer before extraction; use salting out; perform multiple extractions.
Persistent Impurities
Byproducts have similar polarity to the product.
Employ acid-base extraction; use reversed-phase or HILIC column chromatography.[6][7][9]
Oily or Waxy Product
Residual solvent or impurities inhibiting crystallization.
Triturate with a non-polar solvent; try different recrystallization solvents; scratch the flask.[2]
Streaking on TLC
Strong interaction between the carboxylic acid and silica gel.
Add 0.5-1% acetic or formic acid to the eluent.[2][4]
Visualization of Workflows
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for acid-base extraction.
References
Scite.ai. Recovery of Carboxylic Acids From Aqueous Solutions by Liquid-Liquid Extraction With a Triisooctylamine Diluent System. Available from: [Link]
ResearchGate. Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. Available from: [Link]
PMC. Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation. Available from: [Link]
eScholarship.org. Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. Available from: [Link]
Google Patents. US3816524A - Extraction of carboxylic acids from dilute aqueous solutions.
Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]
SIELC Technologies. HILIC Separation of Carboxylic Acids. Available from: [Link]
Taylor & Francis. The fabrication of carboxylic acid-functionalized porous layer open tube column and its application in hydrophilic interaction chromatography for small polar molecules. Available from: [Link]
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
ACS Publications. Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels. Available from: [Link]
Reddit. Isolation of a Carboxylic acid : r/chemhelp. Available from: [Link]
ResearchGate. Structure elucidation and quantification of impurities formed between 6-aminocaproic acid and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. Available from: [Link]
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]
RSC Publishing. Analytical Methods. Available from: [Link]
Google Patents. CN101945847A - Method for producing 6-hydroxy hexanoic acid esters.
Resolving solubility issues of 6-Hydroxy-3-oxa-caproic acid in non-polar solvents
Prepared by: Senior Application Scientist, Formulations & Bioconjugation Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Introduction: The Thermodynamic Root of the Problem Welcom...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Formulations & Bioconjugation
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Introduction: The Thermodynamic Root of the Problem
Welcome to the Technical Support Center. 6-Hydroxy-3-oxa-caproic acid is a highly versatile, heterobifunctional aliphatic ether used extensively in bioconjugation and linker chemistry. However, its disproportionately high ratio of hydrogen-bond donors and acceptors to its short carbon backbone creates significant thermodynamic hurdles when working in non-polar organic solvents.
The insolubility of 6-hydroxy-3-oxa-caproic acid in solvents like hexane, toluene, or pure dichloromethane (DCM) is driven by cohesive energy density. The terminal hydroxyl (-OH) and carboxylic acid (-COOH) groups form a dense, tightly coordinated intermolecular hydrogen-bonding network. Because1[1].
This guide provides field-proven, mechanistically grounded troubleshooting protocols to resolve these phase-mismatch issues.
Decision Matrix: Solubilization Strategies
Workflow for selecting a solubilization strategy for 6-hydroxy-3-oxa-caproic acid.
Troubleshooting FAQs & Experimental Protocols
Q1: I need to run a coupling reaction in toluene, but the acid forms an immiscible layer at the bottom of the reactor. How can I force it into the organic phase without permanently altering its structure?
A1: Employ Lipophilic Ion-Pairing.
If your downstream application requires the carboxylic acid to remain free for subsequent activation (e.g., EDC/NHS coupling), you cannot use covalent protecting groups. Instead, neutralize the acid with a bulky, lipophilic amine such as Tetrabutylammonium hydroxide (TBA-OH). The tetrabutylammonium cation replaces the tightly coordinated proton, creating a steric, lipophilic shell around the polar carboxylate core. This drastically lowers the cohesive energy density, allowing favorable Van der Waals interactions with aromatic solvents.
Self-Validating Protocol: TBA-Salt Formation
Suspend: Add 6-hydroxy-3-oxa-caproic acid (1.0 eq) to a 1:1 biphasic mixture of deionized water and dichloromethane (DCM).
Neutralize: Add TBA-OH (1.0 eq of a 40% w/w aqueous solution) dropwise under vigorous stirring at room temperature.
Causality Check (Self-Validation): The native acid initially resides in the aqueous phase. Upon successful neutralization, the resulting TBA-salt becomes highly lipophilic and will spontaneously partition into the lower DCM layer. The phase transfer itself is your visual confirmation of success.
Isolate: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Re-dissolve: The resulting viscous oil will now readily dissolve in your target non-polar solvent (e.g., toluene).
Q2: My downstream process strictly forbids the use of salts or amines. How can I dissolve this molecule in pure hexanes or DCM?
A2: Utilize Transient Derivatization (Protecting Groups).
When strict non-polar environments are required, you must chemically mask the hydrogen bond donors. Silylation of the primary hydroxyl group and esterification of the carboxylic acid will render the molecule highly lipophilic.
Self-Validating Protocol: TBS Protection of the Primary Hydroxyl
Dissolve: Suspend the acid in a minimal volume of anhydrous DMF.2[2].
React: Add Imidazole (2.5 eq) followed by tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 eq). Stir at room temperature for 4 hours.
Causality Check (Self-Validation): Quench the reaction with water and extract with hexanes. The unreacted native acid will remain entirely in the aqueous DMF layer. If the reaction is successful, the newly formed lipophilic TBS-ether will readily partition into the upper hexane layer.
Purify: Wash the hexane layer with brine to remove residual DMF, dry, and concentrate.
Q3: Can I use a co-solvent to force dissolution without chemical modification?
A3: Yes, via a Binary Co-Solvent Blend.
Short-chain PEG-like molecules tolerate chlorinated solvents and can be coaxed into aromatic solvents using polar aprotic co-solvents.3[3].
Pre-dissolve: Dissolve the compound in 5–10% v/v DMF or DMSO.
Dilute: Slowly add the bulk non-polar solvent (e.g., toluene or DCM) while stirring.
Causality Check (Self-Validation): If the solution turns cloudy upon the addition of the non-polar diluent, the dielectric constant of the bulk mixture has dropped below the critical threshold required for solvation.4[4].
Quantitative Data Presentation: Solubility Profiles
The following table summarizes the expected solubility of 6-hydroxy-3-oxa-caproic acid and its modified forms across various solvent systems based on the interventions described above.
Solvent System
Dielectric Constant (ε)
Native Acid Solubility
TBA-Salt Solubility
TBS-Ether Derivative Solubility
Hexane (Aliphatic)
1.89
Insoluble (< 0.1 mg/mL)
Poor (< 1 mg/mL)
Highly Soluble (> 50 mg/mL)
Toluene (Aromatic)
2.38
Insoluble (< 0.5 mg/mL)
Soluble (~ 20 mg/mL)
Highly Soluble (> 50 mg/mL)
Dichloromethane (Chlorinated)
8.93
Poor (~ 2 mg/mL)
Highly Soluble (> 50 mg/mL)
Highly Soluble (> 50 mg/mL)
DMF (Polar Aprotic)
36.70
Highly Soluble (> 50 mg/mL)
Highly Soluble (> 50 mg/mL)
Highly Soluble (> 50 mg/mL)
References
Title: Polyethylene glycol Product Information
Source: Sigma-Aldrich
URL:1
Title: N-(Azido-PEG2)-N-Fluorescein-PEG4-acid: A Technical Guide to Solubility and Stability
Source: BenchChem
URL:2
Title: General Technical Information – Linear PEG Products
Source: Creative PEGWorks
URL:3
Title: PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs
Source: National Institutes of Health (NIH)
URL:4
Navigating the Spacer Landscape: A Comparative Guide to 6-Hydroxy-3-oxa-caproic Acid and Standard PEG Linkers in Bioconjugation
In the intricate world of bioconjugation, the choice of a chemical linker is a critical decision that can profoundly influence the stability, efficacy, and overall performance of the resulting conjugate. While traditiona...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate world of bioconjugation, the choice of a chemical linker is a critical decision that can profoundly influence the stability, efficacy, and overall performance of the resulting conjugate. While traditional polyethylene glycol (PEG) linkers have long been the workhorse of the field, novel linker technologies are emerging with unique properties that offer advantages in specific applications. This guide provides an in-depth, objective comparison of 6-Hydroxy-3-oxa-caproic acid-based linkers and standard PEG linkers, supported by experimental insights to empower researchers in making informed decisions for their bioconjugation strategies.
At the heart of any bioconjugate, whether it be an antibody-drug conjugate (ADC), a PEGylated protein, or a fluorescently labeled probe, lies the linker—a molecular bridge connecting the biological moiety to a payload or another molecule of interest.[][] An ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature release of the payload in systemic circulation, yet allow for its efficient release at the target site.[][3] Furthermore, the linker's physicochemical properties, such as hydrophilicity, can significantly impact the solubility, aggregation, and pharmacokinetic profile of the final conjugate.[][4]
The Incumbent: Standard Polyethylene Glycol (PEG) Linkers
Polyethylene glycol (PEG) is a water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene oxide units.[5][6][7] Its application in bioconjugation, a process known as PEGylation, has been a cornerstone of drug development for decades.[][9]
The primary advantages of standard PEG linkers stem from their exceptional hydrophilicity. The ether oxygen atoms in the PEG backbone readily form hydrogen bonds with water, creating a hydration shell around the conjugate.[10][11] This "shielding" effect offers several key benefits:
Enhanced Solubility and Stability: PEG linkers can dramatically improve the aqueous solubility of hydrophobic payloads and prevent aggregation of the bioconjugate.[6][][12]
Improved Pharmacokinetics: The increased hydrodynamic volume imparted by the PEG chain reduces renal clearance, leading to a longer circulation half-life.[9][13]
Reduced Immunogenicity: The hydration shell can mask epitopes on the protein or payload, reducing the likelihood of an immune response.[5][]
Standard PEG linkers are available in a variety of lengths and with a wide array of terminal functional groups (e.g., NHS esters for reaction with amines, maleimides for reaction with thiols), making them highly versatile for different conjugation strategies.[14][15] They can be linear or branched, with branched structures offering a higher molecular weight and increased functionality.[][16]
However, traditional PEG linkers are not without their challenges. A significant concern is their polydispersity, meaning they consist of a mixture of chains with varying lengths.[17] This heterogeneity can lead to a lack of uniformity in the final bioconjugate, complicating characterization and potentially impacting batch-to-batch reproducibility.[17] To address this, monodisperse PEG linkers, which have a single, defined molecular weight, have been developed to ensure the creation of homogeneous conjugates.[17]
The Challenger: 6-Hydroxy-3-oxa-caproic Acid-Based Linkers
6-Hydroxy-3-oxa-caproic acid represents a discrete, short-chain hydrophilic linker that can be considered a building block for more complex linker designs. Structurally, it incorporates an ether linkage and a terminal carboxylic acid, which can be activated (e.g., as an NHS ester) for conjugation to amine groups on biomolecules. While not a polymer in the same way as traditional PEG, it imparts hydrophilicity in a controlled and defined manner.
The key distinction and primary advantage of using a discrete linker like 6-Hydroxy-3-oxa-caproic acid is the absolute control over the linker's length and composition. This leads to the production of highly homogeneous bioconjugates, a critical factor in the development of therapeutic agents where precise control over the drug-to-antibody ratio (DAR) is essential.[]
Head-to-Head Comparison: Performance in Bioconjugation
To provide a clear comparison, let's examine the performance of these two linker types across key parameters relevant to bioconjugation.
Feature
Standard PEG Linkers
6-Hydroxy-3-oxa-caproic Acid-Based Linkers
Hydrophilicity
High and tunable by varying chain length.[]
Moderate, provides a discrete increase in hydrophilicity.
Homogeneity
Can be polydisperse, leading to heterogeneous conjugates. Monodisperse versions are available but can be more expensive.[17]
Inherently monodisperse, resulting in highly homogeneous conjugates.
Flexibility
Highly flexible due to the rotating C-O bonds in the polymer backbone.[7]
Less flexible due to its shorter, defined structure.
Stability
Generally stable, but the specific linkage chemistry (e.g., maleimide) can be susceptible to degradation.[19][20]
Stability is primarily dependent on the amide bond formed during conjugation, which is generally very stable.
Pharmacokinetics
Can significantly extend circulation half-life, with longer chains generally leading to longer half-lives.[13][21]
Has a less pronounced effect on extending half-life compared to long-chain PEGs.
Immunogenicity
Generally low, but anti-PEG antibodies have been observed, which can impact efficacy and safety.[17][22]
Expected to have very low to no immunogenicity due to its small, well-defined structure.
Experimental Workflows and Considerations
The choice between a standard PEG linker and a 6-Hydroxy-3-oxa-caproic acid-based linker will ultimately depend on the specific goals of the bioconjugation experiment. Below are outlines of typical experimental workflows and the rationale behind key steps.
Workflow 1: Antibody-Drug Conjugate (ADC) Synthesis using an NHS-activated Linker
This workflow is applicable to both NHS-activated PEG and 6-Hydroxy-3-oxa-caproic acid linkers for conjugation to lysine residues on an antibody.
Caption: Workflow for ADC synthesis using an NHS-activated linker.
Experimental Protocol: NHS Ester-Mediated Protein Labeling
Protein Preparation:
The protein (e.g., an antibody) must be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a slightly basic pH (typically 8.0-8.5) to ensure the primary amines on lysine residues are deprotonated and available for reaction.[23][24][25][26][27] Buffers containing Tris or glycine must be avoided as they will compete with the protein for the NHS ester.[27]
The protein concentration should be sufficiently high (e.g., 2-10 mg/mL) to ensure efficient conjugation.[24]
NHS Ester-Linker-Payload Preparation:
Dissolve the NHS ester-activated linker-payload in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use, as NHS esters are susceptible to hydrolysis.[23][25]
Conjugation Reaction:
Add a calculated molar excess of the NHS ester solution to the protein solution while gently stirring. The optimal molar ratio of linker to protein needs to be determined empirically to achieve the desired degree of labeling (DOL) or drug-to-antibody ratio (DAR).[26][27]
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light if the payload is light-sensitive.[24]
Purification:
Remove unreacted linker-payload and byproducts by size-exclusion chromatography (SEC) or dialysis.[24][25] SEC is often preferred for its speed and efficiency.
Characterization:
Determine the protein concentration and the DOL/DAR. The DOL can often be determined spectrophotometrically if the payload has a distinct absorbance spectrum.[27]
Assess the purity and homogeneity of the conjugate using techniques such as SDS-PAGE, SEC-HPLC, and hydrophobic interaction chromatography (HIC-HPLC).
Confirm the molecular weight of the conjugate and the sites of conjugation using mass spectrometry.
Causality in Experimental Choices:
pH Control: The reaction pH is critical for NHS ester chemistry. A pH that is too low will result in protonated amines that are poor nucleophiles, leading to low conjugation efficiency. A pH that is too high will accelerate the hydrolysis of the NHS ester, also reducing efficiency. The 8.0-8.5 range represents a compromise between these two competing factors.[25]
Molar Ratio: The stoichiometry of the reaction directly influences the final DAR. A higher molar excess of the linker-payload will generally result in a higher DAR. However, excessive labeling can lead to protein aggregation, loss of activity, and altered pharmacokinetics.[28][29] Therefore, optimizing this ratio is a critical step in developing a successful bioconjugate.
Visualizing the Chemical Structures and Linkage
Caption: Chemical structures of PEG and 6-Hydroxy-3-oxa-caproic acid linkers.
Conclusion and Future Perspectives
The choice between 6-Hydroxy-3-oxa-caproic acid-based linkers and standard PEG linkers is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on the specific requirements of the bioconjugate and its intended application.
Standard PEG linkers remain an excellent choice when:
A significant increase in hydrophilicity and circulation half-life is desired.[][30]
The potential for heterogeneity from polydisperse PEGs is acceptable or can be mitigated by using monodisperse variants.[17]
A wide range of commercially available, pre-activated linkers is needed for rapid screening.
6-Hydroxy-3-oxa-caproic acid-based linkers and other discrete hydrophilic linkers are advantageous when:
The production of a highly homogeneous bioconjugate with a precisely controlled DAR is the primary objective.
A modest increase in hydrophilicity is sufficient to achieve the desired properties.
Concerns about the potential immunogenicity of long-chain PEGs need to be minimized.
As the field of bioconjugation continues to advance, the development of novel linker technologies will undoubtedly play a pivotal role. The trend is moving towards more sophisticated linkers that offer not only improved physicochemical properties but also stimuli-responsive cleavage mechanisms (e.g., pH-sensitive or enzyme-cleavable linkers) for more targeted payload delivery.[31][32][33] By understanding the fundamental properties and performance characteristics of different linker types, researchers can better navigate the complex landscape of bioconjugation and design the next generation of highly effective and safe biological therapeutics.
References
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
ACS Publications. (2025, January 20). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. Retrieved from [Link]
(2023, September 5). Role of ADC linker design in advancing cancer therapies. Retrieved from [Link]
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
Creative Biolabs. (n.d.). Linker Selection Services. Retrieved from [Link]
Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]
Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]
AACR Journals. (2017, July 1). Abstract 4075: Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. Retrieved from [Link]
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
PubMed. (2025, February 19). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Retrieved from [Link]
Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]
(n.d.). In vivo Drug-Linker Stability of an Anti-CD30 Dipeptide-Linked Auristatin Immunoconjugate. Retrieved from [Link]
(2021, September 10). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Retrieved from [Link]
(2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]
(n.d.). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Retrieved from [Link]
(n.d.). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Retrieved from [Link]
RCS Research Chemistry Services. (2025, December 3). The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations. Retrieved from [Link]
(n.d.). Current ADC Linker Chemistry. Retrieved from [Link]
PubMed. (2023, April 13). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Retrieved from [Link]
(2025, July 30). PEG Alternatives: Polymers Reshaping Lipid Nanoparticle Drug Delivery. Retrieved from [Link]
ResearchGate. (n.d.). Intramolecular condensation of 6-hydroxycaproic acid as catalyzed by sAO. Retrieved from [Link]
A Predictive Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Hydroxy-3-oxa-caproic Acid
This guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR) spectra for 6-Hydroxy-3-oxa-caproic acid. In the absence of a consolidated, publicly available reference spectrum, this document...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR) spectra for 6-Hydroxy-3-oxa-caproic acid. In the absence of a consolidated, publicly available reference spectrum, this document serves as a robust framework for researchers, scientists, and drug development professionals to anticipate, interpret, and validate their own experimental findings. By leveraging data from structurally similar compounds and fundamental NMR principles, we will deconstruct the expected spectral features, explain the rationale behind experimental choices, and provide a protocol for empirical validation.
Introduction: The Need for a Predictive Framework
6-Hydroxy-3-oxa-caproic acid, also known as 2-(2-hydroxyethoxy)acetic acid, is a bifunctional molecule incorporating a carboxylic acid, an ether linkage, and a primary alcohol. Its utility spans various fields, including its role as a building block in polymer synthesis and as a fragment in drug discovery. Accurate structural characterization is paramount, and NMR spectroscopy remains the gold standard for this purpose.[1]
This guide addresses a common challenge in research: the characterization of a compound for which no definitive reference data exists in common databases. Instead of merely presenting data, we will build a predictive model based on the analysis of molecular fragments and comparison with well-characterized analogous structures. This approach not only provides a reliable hypothesis for the expected spectrum but also deepens the understanding of structure-property relationships that govern chemical shifts and coupling constants.[1]
Molecular Structure and Predicted NMR Spectra
To predict the NMR spectrum, we must first analyze the molecule's distinct chemical environments. The structure is numbered below for clarity in spectral assignments.
Caption: Structure of 6-Hydroxy-3-oxa-caproic acid with atom numbering.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show four distinct signals for the C-H protons and two additional, broader signals for the exchangeable -OH and -COOH protons. The choice of solvent is critical here; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it allows for the observation of exchangeable protons, which would be lost in D₂O.
Table 1: Predicted ¹H NMR Data for 6-Hydroxy-3-oxa-caproic Acid (in DMSO-d₆)
Protons (Position)
Predicted Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale and Comparative Insights
H on -COOH
> 10.0
Broad Singlet
N/A
Carboxylic acid protons are highly deshielded and their signal is often broad. This is a typical range for such protons.[2]
H₂ on C²
4.10 - 4.25
Singlet
N/A
These protons are alpha to both a carbonyl group and an ether oxygen, leading to strong deshielding. The absence of adjacent non-equivalent protons results in a singlet.
H₂ on C⁴
3.65 - 3.75
Triplet
~5-6
Coupled to the C⁵ protons. This chemical shift is characteristic of methylene protons adjacent to an ether oxygen. Data from diethylene glycol ethers support this range.[3][4]
H₂ on C⁵
3.50 - 3.60
Triplet
~5-6
Coupled to the C⁴ protons. These protons are slightly less deshielded than the C⁴ protons.
H on O⁶-H
4.50 - 5.50
Broad Triplet
~5
This primary alcohol proton will appear as a broad signal that couples to the adjacent C⁵ methylene protons in a dry DMSO-d₆ solvent. The exact shift is concentration and temperature-dependent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show four signals corresponding to the four unique carbon atoms in the backbone.
Table 2: Predicted ¹³C NMR Data for 6-Hydroxy-3-oxa-caproic Acid
Carbon (Position)
Predicted Shift (δ, ppm)
Rationale and Comparative Insights
C¹ (C=O)
170 - 175
The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield.[5]
C² (-O-C H₂-COOH)
68 - 72
This carbon is deshielded by both the adjacent ether oxygen and the carbonyl group.
C⁴ (-C H₂-O-CH₂-)
70 - 74
A typical chemical shift for a carbon in an aliphatic ether environment, similar to those found in diethylene glycol.[6]
C⁵ (HO-C H₂-)
60 - 64
This carbon is attached to a hydroxyl group, which is less deshielding than an ether linkage followed by a methylene group, placing it slightly upfield compared to C⁴. This is consistent with data for 6-hydroxyhexanoic acid.[7][8]
Comparative Analysis with Structural Analogues
To ground our predictions, we compare the expected shifts with experimental or predicted data from structurally related molecules. This comparative approach is a self-validating system that builds confidence in the assignments.
Table 3: NMR Data for 6-Hydroxy-3-oxa-caproic Acid Analogues
This comparative data strongly supports our predictions. The terminal hydroxyethyl group in our target molecule is expected to have shifts similar to those in 6-hydroxyhexanoic acid and diethylene glycol. The carboxymethyl ether moiety (-O-CH₂-COOH) aligns well with the values observed in carboxymethyl cellulose derivatives.[9]
Recommended Experimental Protocol
To empirically validate the predicted data, the following protocol is recommended. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Sample Preparation
Weighing: Accurately weigh approximately 10-20 mg of the 6-Hydroxy-3-oxa-caproic acid sample.
Rationale: This amount provides a good signal-to-noise ratio in a reasonable number of scans without causing issues with sample solubility or spectral line broadening.
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of high-purity DMSO-d₆.
Rationale: DMSO-d₆ is chosen for its ability to dissolve polar compounds and, crucially, to slow down the proton exchange of -OH and -COOH groups, allowing them to be observed as distinct, often coupled, signals.[10] This provides more structural information than using D₂O, where these signals would be lost.
Internal Standard: Add a small amount of tetramethylsilane (TMS) or use the residual solvent peak of DMSO (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) as an internal reference.
Rationale: An internal standard is essential for accurate chemical shift calibration.
NMR Data Acquisition
The following workflow outlines the acquisition of a comprehensive dataset for structural elucidation.
Caption: Recommended workflow for NMR data acquisition and analysis.
¹H NMR (1D):
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
Number of Scans: 16-64 scans.
Relaxation Delay (d1): 2-5 seconds. Rationale: A sufficient delay ensures complete relaxation of protons, leading to accurate signal integration for quantitative analysis.
¹³C{¹H} NMR (1D):
Number of Scans: 1024 or more. Rationale: The low natural abundance of ¹³C requires a significantly higher number of scans to achieve a good signal-to-noise ratio.[1]
2D COSY (Correlation Spectroscopy):
Purpose: To identify which protons are spin-spin coupled. This experiment will definitively show the correlation between the H₂ protons on C⁴ and C⁵.
2D HSQC (Heteronuclear Single Quantum Coherence):
Purpose: To map each proton directly to the carbon atom it is attached to. This is the most powerful tool for unambiguous assignment of both ¹H and ¹³C spectra, confirming that the proton at ~4.1 ppm is attached to the carbon at ~70 ppm, for instance.
Conclusion
This guide provides a comprehensive, predictive, and comparative framework for understanding the NMR spectral characteristics of 6-Hydroxy-3-oxa-caproic acid. By analyzing the molecular structure, comparing it to known analogues, and proposing a robust experimental protocol, researchers are well-equipped to acquire and interpret high-quality NMR data. The use of advanced techniques like 2D NMR is emphasized as a self-validating system to ensure the trustworthiness and accuracy of the final structural assignment. This predictive approach serves as a powerful tool in the arsenal of any scientist working on the synthesis and characterization of novel molecules.
References
ResearchGate. (n.d.). 2D shift-correlated 17 O NMR spectrum of diethylene glycol monomethyl... Retrieved from [Link]
PubChem. (n.d.). Diethylene Glycol Monomethyl Ether. Retrieved from [Link]
ATB. (n.d.). 6-Hydroxycaproicacid | C6H11O3. Retrieved from [Link]
ResearchGate. (n.d.). NMR spectra for compounds. Retrieved from [Link]
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
IUCr. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Retrieved from [Link]
ResearchGate. (n.d.). Vibrational spectroscopic data of sodium carboxymethylcellulose. Retrieved from [Link]
NP-MRD. (n.d.). Showing NP-Card for 6-hydroxyhexanoic acid (NP0305828). Retrieved from [Link]
IJPSR. (2021). SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. Retrieved from [Link]
ResearchGate. (n.d.). Spectroscopic Studies of Carboxymethyl Chitosan-Ammonium Triflate (NH4CF3SO3) based Solid Polymer Electrolytes. Retrieved from [Link]
PubChem. (n.d.). 6-Hydroxyhexanoic Acid. Retrieved from [Link]
ResearchGate. (n.d.). Spectroscopic characterization of carboxymethyl cellulose. Retrieved from [Link]
SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
Comparative Guide: 6-Hydroxy-3-oxa-caproic acid vs. 8-Hydroxy-3,6-dioxaoctanoic acid
Executive Summary In the fields of biomaterials and targeted protein degradation, the selection of the right aliphatic or PEGylated spacer is a critical determinant of product efficacy. This guide provides a rigorous com...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the fields of biomaterials and targeted protein degradation, the selection of the right aliphatic or PEGylated spacer is a critical determinant of product efficacy. This guide provides a rigorous comparison between two distinct oxygen-containing carboxylic acids: 6-Hydroxy-3-oxa-caproic acid (6-HOCA) and 8-Hydroxy-3,6-dioxaoctanoic acid (8-HDOA) .
While 6-HOCA serves as a fundamental monomeric precursor for synthesizing flexible, biodegradable polyesters used in surgical implants[1], 8-HDOA (commonly known as HO-PEG2-CH2COOH) is a highly hydrophilic linker utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[2].
Structural & Physicochemical Profiling
Understanding the structural nuances between these two molecules explains their divergent applications. 6-HOCA contains a single ether linkage, providing moderate flexibility suitable for polymer backbones. In contrast, 8-HDOA contains two ether linkages (a PEG2 motif), which significantly increases its Topological Polar Surface Area (TPSA) and aqueous solubility, preventing hydrophobic collapse in bioconjugates[3].
Mechanistic Causality: Direct step-growth polycondensation of linear hydroxy-acids like 6-HOCA typically yields low-molecular-weight oligomers due to the unfavorable thermodynamics of water removal. To achieve the high-molecular-weight polymers required for medical devices, 6-HOCA is first cyclized into a strained 7-membered lactone (1,4-dioxepan-2-one). This lactone then undergoes Ring-Opening Polymerization (ROP), driven by the release of ring strain [1]. The resulting ether-containing polymer backbone exhibits increased flexibility compared to standard polylactides, reducing tissue drag in surgical sutures[1].
Protocol A: Cyclization and Ring-Opening Polymerization
Pre-polymerization Cyclization: Heat 6-HOCA under vacuum (130–160°C) to drive off the water byproduct[1]. The continuous removal of water shifts the thermodynamic equilibrium to favor the formation of the 7-membered lactone, 1,4-dioxepan-2-one.
Purification: Isolate the lactone via vacuum distillation (still head temperature ~110°C) to ensure monomer purity, which is critical for achieving high molecular weights[1].
Ring-Opening Polymerization (ROP): React the purified 1,4-dioxepan-2-one with a stannous octoate catalyst at 180°C to 200°C. The metal catalyst coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the initiator[1].
Validation: Analyze the resulting Poly(1,4-dioxepan-2-one) using Gel Permeation Chromatography (GPC) with a 0.1 g/dL solution of hexafluoroisopropanol to confirm the molecular weight distribution[1].
Pathway illustrating the cyclization of 6-HOCA to a lactone and subsequent ROP to a biopolymer.
8-HDOA: PROTAC Linker Conjugation
Mechanistic Causality: In PROTAC design, the linker must maintain a specific spatial distance between the target-binding warhead and the E3 ligase ligand to facilitate ternary complex formation. 8-HDOA is ideal because its PEG2 chain provides necessary aqueous solubility and steric flexibility. Conjugation requires activating the terminal carboxylic acid of 8-HDOA to form an amide bond with the amine group of an E3 ligand (e.g., Lenalidomide)[2].
Protocol B: Amidation Workflow for PROTAC Synthesis
Carboxyl Activation: Dissolve 8-HDOA (1.0 eq) in anhydrous DMF. Add HATU (2.0 eq) and DIPEA (2.5 eq) at room temperature[2]. Causality: HATU rapidly forms an active ester intermediate. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling.
Amidation: Introduce the E3 ligase ligand (e.g., a Lenalidomide derivative containing a primary amine) to the reaction mixture. Stir for 4 hours at room temperature[2]. The primary amine attacks the activated ester, forming a stable amide bond.
Validation & Purification: Monitor the disappearance of the activated ester via Thin-Layer Chromatography (TLC). Quench the reaction by pouring it into ice water, extract with ethyl acetate, and purify the crude product via silica gel column chromatography (Mobile phase: DCM/MeOH = 100/5) to yield the intermediate conjugate[2].
Subsequent Conjugation: The terminal hydroxyl group of the 8-HDOA moiety remains available for activation (e.g., via tosylation or conversion to an azide) to attach the target-binding warhead.
Stepwise bioconjugation workflow of 8-HDOA to synthesize a heterobifunctional PROTAC molecule.
Comparative Performance Data
When selecting between these or similar oxygen-containing aliphatic chains, their performance in physiological environments dictates their utility.
Choose 6-HOCA when engineering biodegradable medical devices, such as absorbable sutures or sustained-release drug matrices. Its ability to form a 7-membered lactone enables the synthesis of highly tailored, flexible polyesters that degrade predictably via ester hydrolysis[1].
Choose 8-HDOA when designing PROTACs, ADCs, or other targeted therapeutics. Its PEG2 architecture acts as a self-validating system for solubility enhancement, ensuring that the conjugated hydrophobic warheads do not aggregate, while providing the exact steric freedom needed for optimal protein-protein interactions.
References
United States Patent 5,442,032 - Absorbable copolymers and blends of 1,4-dioxepan-2-one. Google Patents.
Mass spectrometry (LC-MS) characterization of 6-Hydroxy-3-oxa-caproic acid
An In-Depth Guide to the LC-MS Characterization of 6-Hydroxy-3-oxa-caproic Acid: A Comparative Analysis of Direct and Indirect Methodologies As a Senior Application Scientist, a significant part of my role involves devel...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the LC-MS Characterization of 6-Hydroxy-3-oxa-caproic Acid: A Comparative Analysis of Direct and Indirect Methodologies
As a Senior Application Scientist, a significant part of my role involves developing robust analytical methods for novel or challenging molecules. 6-Hydroxy-3-oxa-caproic acid presents a classic analytical puzzle. Its structure, incorporating a carboxylic acid, an ether linkage, and a primary alcohol, results in high polarity, making it poorly suited for traditional analytical techniques without careful method design.
This guide provides a comprehensive comparison of two primary liquid chromatography-mass spectrometry (LC-MS) strategies for the characterization and quantification of this analyte. We will explore the causality behind the experimental choices for each approach, offering detailed protocols and performance considerations to guide researchers in selecting the optimal method for their specific needs.
The Analytical Challenge: Understanding the Analyte
Before designing a method, we must understand the molecule. 6-Hydroxy-3-oxa-caproic acid (Molecular Formula: C₅H₁₀O₄, Molecular Weight: 134.13 g/mol ) is a small, highly polar organic acid. Its properties are similar to those of short-chain fatty acids (SCFAs) and other polar metabolites.
High Polarity: The combination of a carboxylate, hydroxyl group, and an ether linkage makes the molecule very water-soluble.[1][2]
Low Volatility: The functional groups and low molecular weight make it unsuitable for direct analysis by Gas Chromatography (GC) without a derivatization step to increase volatility.[3][4][5]
pKa: The carboxylic acid group dictates that it will be anionic at neutral or basic pH.
These properties present a significant challenge for retention on standard reversed-phase (RP) liquid chromatography columns, like C18, which separate molecules based on hydrophobicity. This challenge forms the basis for our comparative guide: should we adapt the chromatography to fit the molecule (Direct Analysis) or modify the molecule to fit the chromatography (Indirect Analysis)?
A Fork in the Road: Comparing Analytical Strategies
The choice between direct and indirect analysis is fundamental. A direct approach analyzes the molecule in its native form, whereas an indirect approach involves a chemical reaction (derivatization) to alter its properties prior to analysis.
Caption: Decision workflow for selecting an LC-MS strategy.
Strategy A: Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC)
The direct approach seeks to analyze the molecule as-is. Since reversed-phase chromatography is unsuitable, we turn to a mode designed for polar compounds: HILIC.
The Principle of HILIC
HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or diol functional groups) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). A water-rich layer is adsorbed onto the stationary phase, and polar analytes are retained by partitioning into this aqueous layer. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
Experimental Protocol: HILIC-MS
Sample Preparation: For aqueous samples (e.g., cell culture media, wastewater), a simple "dilute-and-shoot" approach is often sufficient. For complex matrices like plasma, a protein precipitation step is necessary.
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte).
Vortex for 1 minute.
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet proteins.
Transfer the supernatant to an autosampler vial for injection.
Liquid Chromatography:
Column: A HILIC column, such as a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm), is an excellent choice.
Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid.
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid.
Gradient: Start at 95% B, hold for 1 minute, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to 95% B and re-equilibrate for 3 minutes.
Rationale: The carboxylic acid is easily deprotonated to form a stable [M-H]⁻ ion, making negative mode the superior choice for sensitivity.
Scan Mode: For quantitative analysis, use Selected Ion Monitoring (SIM) for the precursor ion (m/z 133.05) or Multiple Reaction Monitoring (MRM) if a specific fragment is known and validated. For characterization, use full scan mode.
Direct Analysis (HILIC) Performance
Evaluation
Throughput
High (minimal sample prep)
Robustness
Moderate (HILIC can be sensitive to matrix effects and injection solvent)
Sensitivity
Good (but often lower than derivatized methods)
Simplicity
High (fewer reaction steps reduce potential for error)
Strategy B: Indirect Analysis via Chemical Derivatization and RP-LC-MS
This strategy modifies the analyte to overcome its inherent challenges. By derivatizing the carboxylic acid, we can decrease polarity for excellent retention on a C18 column and, more importantly, introduce a chemical moiety that ionizes with high efficiency, dramatically boosting sensitivity.[6]
The Principle of Derivatization
We will use a well-established derivatization agent for carboxylic acids: 3-nitrophenylhydrazine (3-NPH). In the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a base catalyst, 3-NPH reacts with the carboxylic acid to form a stable hydrazone.[7][8][9][10] This "tag" is non-polar and contains a nitro group, which is highly electronegative and readily forms a stable negative ion in ESI-MS.
Experimental Protocol: Derivatization and RP-LC-MS
Perform protein precipitation as described in Strategy A, but evaporate the supernatant to dryness under a stream of nitrogen.
Reconstitute the dried extract in 40 µL of Acetonitrile/Water (50/50, v/v).
Add 20 µL of 200 mM 3-NPH in Acetonitrile/Water.
Add 20 µL of 120 mM EDC with 6% Pyridine in Acetonitrile/Water.
Incubate the mixture at 40°C for 30 minutes.
Quench the reaction by adding a large volume (e.g., 920 µL) of 0.1% formic acid in water.
The sample is now ready for injection.
Liquid Chromatography:
Column: A standard C18 column, such as a Phenomenex Gemini C18 (2.0 x 50 mm, 3 µm), is ideal.[7]
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.
Flow Rate: 0.5 mL/min.
Column Temperature: 35°C.
Mass Spectrometry:
Ionization: ESI, Negative Mode.
Scan Mode: The 3-NPH derivative yields a prominent precursor ion and a characteristic product ion (m/z 137), making it perfect for highly specific and sensitive MRM analysis.[8]
Indirect Analysis (Derivatization)
Evaluation
Throughput
Lower (derivatization adds ~1 hour to sample prep)
Robustness
High (RP chromatography is very mature and stable)
Sensitivity
Excellent (can be orders of magnitude higher than direct analysis)
Simplicity
Lower (multi-step process requires careful optimization)
Mass Spectrometric Fragmentation Analysis
Regardless of the chromatographic strategy, understanding the fragmentation of the parent molecule is key for confident identification. For the underivatized 6-Hydroxy-3-oxa-caproic acid, the [M-H]⁻ precursor ion is at m/z 133.05 . Tandem mass spectrometry (MS/MS) would likely produce the following fragments based on established chemical principles.[11]
Caption: Predicted fragmentation pathways for 6-Hydroxy-3-oxa-caproic acid.
Key Predicted Fragments:
Loss of CO₂ (m/z 89.06): A characteristic loss from the carboxylate group.
Loss of H₂O (m/z 115.04): Dehydration from the terminal alcohol.
Ether Cleavage Fragments (m/z 89.02 and m/z 61.03): Cleavage of the C-O bonds in the ether backbone is also highly probable.
Conclusion and Recommendations
The optimal LC-MS strategy for characterizing 6-Hydroxy-3-oxa-caproic acid is dictated entirely by the goals of the experiment.
For rapid screening, qualitative identification, or when analyte concentrations are high , the Direct Analysis via HILIC-MS is preferable. Its simplicity and speed reduce the chances of sample preparation error and provide a faster time-to-result.
For trace-level quantification, analysis in complex biological matrices, or when the highest sensitivity and specificity are required , the Indirect Analysis via 3-NPH Derivatization and RP-LC-MS is the unequivocally superior method. While more labor-intensive, the dramatic improvement in chromatographic performance and detector response justifies the additional effort for demanding applications in fields like clinical research or drug metabolism studies.
By understanding the chemical principles behind each approach, researchers can confidently select and develop a robust, self-validating method for this and other challenging polar analytes.
References
Correia-Sá, L., et al. (2021). Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry. Journal of Chromatography A, 1652, 462352. [Link]
Han, J., & Lin, K. (2022). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers in Oncology. [Link]
Zhao, G., et al. (2021). A simplified method for the quantitation of short-chain fatty acids in human stool. Journal of Chromatography B, 1162, 122494. [Link]
Correia-Sá, L., et al. (2021). Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry. ResearchGate. [Link]
Gaugg, M. T., et al. (2019). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Analytical Methods, 11(36), 4645-4652. [Link]
Ceccarani, C., et al. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Nutrition. [Link]
Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 6-hydroxy- (CAS 1191-25-9). Cheméo. [Link]
National Center for Biotechnology Information. (n.d.). 6-Hydroxyhexanoic Acid. PubChem Compound Database. [Link]
Al-Rifai, A., et al. (2021). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]
Zgaßnik, C., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1205-1218. [Link]
Wang, Y., et al. (2017). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs). Atmospheric Chemistry and Physics, 17(23), 14477-14488. [Link]
Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. [Link]
He, S., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 169. [Link]
Annunziata, F., et al. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 27(21), 7487. [Link]
Personal protective equipment for handling 6-Hydroxy-3-oxa-caproic acid
The Definitive Guide to Handling 6-Hydroxy-3-oxa-caproic Acid: PPE, Workflows, and Safety Protocols As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who require...
Author: BenchChem Technical Support Team. Date: April 2026
The Definitive Guide to Handling 6-Hydroxy-3-oxa-caproic Acid: PPE, Workflows, and Safety Protocols
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who require more than just a standard Safety Data Sheet (SDS) to run their operations safely. They need actionable, field-proven methodologies. Handling 6-Hydroxy-3-oxa-caproic acid (also known as 2-(3-hydroxypropoxy)acetic acid, CAS 170865-32-4) requires a highly nuanced approach.
Isolated as a dense liquid during synthesis[1], this molecule presents a dual-hazard profile: the corrosive nature of a short-chain aliphatic carboxylic acid, combined with enhanced tissue permeability afforded by its ether (-O-) and terminal hydroxyl (-OH) groups. This guide provides a self-validating safety system, detailing the causality behind our personal protective equipment (PPE) choices, operational workflows, and disposal plans.
The Causality of Hazards: Why Standard PPE Fails
Many laboratories default to standard disposable nitrile gloves and basic safety glasses for all organic acids. For 6-Hydroxy-3-oxa-caproic acid, this is a dangerous vulnerability.
Corrosivity & Tissue Damage: Like acetic acid derivatives, the carboxylic acid functional group readily donates protons, causing severe chemical burns to the skin and eyes upon contact[2].
Enhanced Permeability: The ether linkage increases the molecule's lipophilicity compared to purely aqueous acids. This means it can permeate standard, thin disposable nitrile gloves much faster, acting almost like a solvent to carry the corrosive payload directly into the epidermis[3].
Inhalation Hazard: While not highly volatile at room temperature, any heating during synthesis (e.g., vacuum distillation) generates corrosive mists that can severely damage the respiratory tract and mucosal membranes[2].
Core PPE Requirements: The Self-Validating Defense System
To establish a self-validating defense, every piece of PPE must serve a specific mechanistic purpose. We do not just wear gloves; we wear gloves chemically matched to the molecular threat.
PPE Category
Required Specification
Causality & Scientific Reasoning
Hand Protection
Heavy-duty Butyl Rubber or Neoprene gloves
Butyl rubber provides superior resistance to ether-acids. Thin nitrile gloves are prone to rapid permeation and should only be used for incidental splash protection, requiring immediate removal if contaminated[3][4].
Eye & Face
ANSI Z87.1 Chemical Splash Goggles + Face Shield
Goggles provide a seal against corrosive vapors. A face shield is mandatory when transferring large volumes to protect the epidermis from catastrophic splash events[2][4].
The apron prevents the acid from soaking through standard cotton lab coats. Sleeves must fully cover the wrists to eliminate skin exposure gaps[4].
Quantitative Operational Parameters
Safety protocols must be grounded in measurable data. The following table summarizes the critical quantitative thresholds required when handling this chemical.
Operational Parameter
Quantitative Threshold
Scientific Rationale
Fume Hood Face Velocity
80 – 120 fpm
Ensures complete capture of corrosive ether-acid vapors without creating turbulent eddy currents that push vapors back into the user's breathing zone.
Spill Classification
Small: < 500 mLLarge: > 500 mL
Volumes >500 mL overwhelm standard laboratory neutralization capacities and pose an immediate inhalation hazard, requiring full evacuation[2].
Safety Equipment Proximity
< 10 seconds travel time
Immediate flushing is critical; irreversible tissue damage from carboxylic acid exposure begins within seconds of contact[2].
Neutralizing Wash
5% NaHCO3 (aq)
A 5% concentration provides sufficient molarity to neutralize residual acid on glassware without triggering violent, splattering effervescence[2].
Operational Workflow: Handling & Synthesis
A protocol is only as good as its execution. Follow this step-by-step methodology for handling 6-Hydroxy-3-oxa-caproic acid during synthesis or transfer operations.
Step 1: Pre-Operation Verification
Verify fume hood face velocity is within the 80-120 fpm range.
Clear the workspace of incompatible chemicals, specifically strong bases, oxidizers, and inorganic acids (e.g., nitric acid), which can cause violent exothermic reactions.
Step 2: Chemical Transfer
Do not pour from large containers directly into small flasks. Use a siphon or a volumetric pipette to transfer the viscous acid liquid[3].
If diluting the acid, always add the acid to water slowly with continuous stirring. Never add water to the acid, as the localized heat of hydration can cause explosive boiling and splattering[2].
Step 3: Reaction Execution
When heating 6-Hydroxy-3-oxa-caproic acid (e.g., during esterification or vacuum distillation), monitor the oil bath temperatures carefully (typically kept between 130°C and 160°C) to prevent thermal decomposition into hazardous byproducts[1].
Ensure the reaction vessel is properly vented through a scrubber system if acidic vapors are generated.
Step 4: Post-Operation Cleanup
Decontaminate all glassware by rinsing with large volumes of water, followed by a mild neutralizing wash (5% sodium bicarbonate solution) before sending to the central wash facility[2].
Operational workflow and spill response logic for handling 6-Hydroxy-3-oxa-caproic acid.
Spill Response & Waste Disposal Protocols
Organic acid spills require immediate, calculated action. Do not use strong bases (like NaOH) to neutralize, as this will trigger a violent exothermic reaction.
Small Spill Response (<500 mL):
Evacuate & Ventilate: Alert personnel in the immediate vicinity and ensure the fume hood is running at maximum exhaust[2].
Don Additional PPE: Equip heavy-duty butyl gloves and a face shield[3].
Neutralize: Carefully apply a mild base, such as solid Sodium Bicarbonate (NaHCO3) or Sodium Carbonate, to the spill perimeter and work inward. Wait for the effervescence (CO2 gas evolution) to cease, indicating complete neutralization[2].
Absorb: Use an inert dry material (like vermiculite or sand) to absorb the neutralized liquid. Do not use combustible materials like paper towels[3].
Dispose: Sweep the absorbed material into a resealable, chemically compatible bag and label it as hazardous waste[3].
Waste Segregation & Disposal:
Segregation: 6-Hydroxy-3-oxa-caproic acid must be stored and disposed of separately from inorganic acids (e.g., HCl, H2SO4) and oxidizing agents. Store in a dedicated corrosive storage cabinet, ideally in secondary containment like a Nalgene/polypropylene tub.
Labeling: Clearly label all waste containers as "Hazardous Waste - Organic Acid"[5].
Environmental Impact: While aliphatic carboxylic acids can often be biodegraded in municipal sewage treatment under highly controlled industrial conditions, laboratory quantities must be routed through your institution's Environmental Health and Safety (EHS) department for professional incineration[6]. Never pour unneutralized organic acids down the drain.
References
United States Patent (19) - Googleapis.com. Patent 5,442,032.
Washington State University (WSU). Acids, Organic SOP.
Florida Atlantic University (FAU). Standard Operating Procedures: Organic Acids.
University of California, Riverside. WORKING WITH ACIDS STANDARD OPERATING PROCEDURE.
University of Waterloo. CHEMICAL STORAGE FACT SHEET.
Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste.